4-(4-Fluorophenyl)piperazine-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRIKKWEDJGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Fluorophenyl)piperazine-1-carboximidamide chemical structure and properties
Structure, Synthesis, and Physicochemical Properties
Part 1: Executive Summary & Chemical Identity
4-(4-Fluorophenyl)piperazine-1-carboximidamide (CAS: 77723-19-4) is a synthetic guanidinylated piperazine derivative. Structurally, it consists of a piperazine core substituted at the
This compound represents a critical scaffold in medicinal chemistry, bridging the lipophilic, serotonergic pharmacophore of 1-(4-fluorophenyl)piperazine (pFPP) with the highly polar, basic characteristics of a guanidine moiety. This modification significantly alters the physicochemical profile, shifting the compound from a blood-brain barrier (BBB) penetrant central nervous system (CNS) agent to a peripherally restricted motif often utilized in protease inhibition, antifungal research, and ion channel modulation.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-(4-Fluorophenyl)piperazine-1-carboximidamide |
| Common Synonyms | 1-Amidino-4-(4-fluorophenyl)piperazine; N-Guanyl-4-(4-fluorophenyl)piperazine |
| CAS Number | 77723-19-4 (Free base); 1417566-90-5 (Sulfate) |
| Molecular Formula | |
| Molecular Weight | 222.26 g/mol |
| SMILES | FC1=CC=C(N2CCN(C(N)=N)CC2)C=C1 |
| InChI Key | MDBPFVSVLGYVCQ-UHFFFAOYSA-N (Analogous connectivity) |
Part 2: Physicochemical Properties & Stability
The introduction of the carboximidamide group creates a "polar anchor" on the molecule. Unlike its parent amine (pFPP), which is moderately basic (
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Implications for Research |
| pKa (Guanidine) | ~13.0 | Exists as a cation at pH 1-12; high affinity for anionic protein pockets (e.g., Asp/Glu residues). |
| LogP (Octanol/Water) | 0.5 - 1.2 | Significantly lower than pFPP (LogP ~2.5) due to polarity; reduced passive membrane permeability. |
| Solubility | High (as salt) | Readily soluble in water as HCl or Sulfate salt; poor solubility in non-polar solvents (Hexane). |
| H-Bond Donors | 2 (Free base) / 4 (Protonated) | Critical for bidentate hydrogen bonding interactions with receptors. |
Stability Profile
-
Hydrolysis: The guanidine group is generally stable under neutral and acidic conditions but can hydrolyze to the urea derivative (carboxamide) under strong basic conditions at elevated temperatures.
-
Oxidation: The fluorophenyl ring is metabolically robust; the fluorine atom at the para-position blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl-piperazines.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide relies on the guanidylation of the secondary amine precursor, 1-(4-fluorophenyl)piperazine. Two primary routes are employed depending on the desired purity and scale: the S-Methylisothiourea Route (preferred for laboratory scale) and the Cyanamide Route (industrial).
Reaction Pathway Diagram
Figure 1: Synthetic pathway from aniline precursor to final guanidinylated product.
Detailed Protocol: Pyrazole-Carboxamidine Method
This method is "self-validating" due to the high leaving group ability of pyrazole, driving the reaction to completion without harsh conditions.
Reagents:
-
1-(4-Fluorophenyl)piperazine (1.0 eq)
-
1H-Pyrazole-1-carboximidamide hydrochloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-(4-fluorophenyl)piperazine (e.g., 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.
-
Addition: Add DIPEA (25 mmol) followed by 1H-pyrazole-1-carboximidamide hydrochloride (11 mmol).
-
Reaction: Stir the mixture at room temperature (25°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS. The pyrazole byproduct is easily separated.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether (precipitates the product if salt forms) or water.
-
If oil forms, extract with Ethyl Acetate, wash with 5%
to remove pyrazole, then brine.
-
-
Purification: The crude product is often an oil. Convert to the Hydrochloride or Sulfate salt by treating the ethanolic solution with concentrated HCl or
. Recrystallize from Ethanol/Ether.
Part 4: Pharmacology & Structural Activity Relationship (SAR)
The biological activity of 4-(4-Fluorophenyl)piperazine-1-carboximidamide is defined by the dichotomy between its lipophilic tail and hydrophilic head.
Mechanism of Action & Targets[3][4]
-
Serotonergic Modulation (Low CNS Penetration):
-
The 4-fluorophenylpiperazine motif is a classic pharmacophore for 5-HT1A and 5-HT2C receptors. However, the carboximidamide group restricts BBB crossing.
-
Implication: This compound is useful for studying peripheral serotonin receptors (e.g., in the gut or cardiovascular system) without confounding central effects.
-
-
Protease Inhibition:
-
Trypsin-like serine proteases recognize positively charged amino acid side chains (Arginine/Lysine). The carboximidamide group mimics the guanidine of Arginine.
-
Application: Used as a fragment in the design of Factor Xa or Thrombin inhibitors.
-
-
Antifungal Activity:
-
Guanidinylated piperazines have been shown to induce Reactive Oxygen Species (ROS) accumulation in fungal cells (e.g., Candida albicans), leading to apoptosis.
-
SAR Interaction Network
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).[1]
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory. The guanidine moiety is caustic; contact with mucous membranes must be avoided.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis or carbonate formation (absorbs
from air).
References
-
PubChem. (2023). 1-(4-Fluorophenyl)piperazine (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vandeputte, P., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity. ChemMedChem, 4(10), 1714-1721. (Contextual grounding for antifungal mechanism).
Sources
The Cationic Anchor: A Technical Guide to 1-Amidinopiperazine Pharmacophores
Executive Summary
The 1-amidinopiperazine (piperazine-1-carboximidamide) scaffold represents a privileged structural motif in medicinal chemistry, primarily functioning as a cationic pharmacophore . Its high basicity (pKa
Part 1: Chemical Biology & Structural Properties
The Amidinium "Warhead"
The core utility of 1-amidinopiperazine lies in the physicochemical properties of the amidine group. Unlike simple amines, the amidine functionality resonates to form a symmetric amidinium ion upon protonation.[1]
-
Basicity & Ionization: With a pKa typically between 11.0 and 12.0, the group is >99% ionized in biological media. This permanent positive charge is the primary driver of binding affinity (enthalpic gain via electrostatic attraction).
-
Hydrogen Bonding: The planar amidinium group offers two distinct NH
motifs that act as bidentate Hydrogen Bond Donors (HBD). This geometry is ideal for interacting with carboxylate groups (Asp/Glu) in receptor pockets, often forming a "charge-assisted hydrogen bond" network.
The Piperazine Scaffold
The piperazine ring acts as a semi-rigid linker. Unlike a flexible alkyl chain, the chair conformation of the piperazine restricts the spatial vector of the N1-amidine relative to the N4-substituent. This conformational constraint reduces the entropic penalty upon binding, a critical factor in high-affinity ligand design.
Part 2: Pharmacophore Architecture
The 1-amidinopiperazine pharmacophore can be dissected into three distinct vectors:
| Feature | Component | Function | Interaction Type |
| A | Amidinium Head | Primary Anchor | Salt Bridge (Ionic) + H-Bond Donor |
| B | Piperazine Core | Spacer/Scaffold | Van der Waals / Angle Constraint |
| C | Distal Tail (N4) | Selectivity Filter | Hydrophobic / |
Visualization: The Pharmacophore Map
The following diagram illustrates the logical connectivity and interaction types of the scaffold.
Caption: Structural logic of the 1-amidinopiperazine pharmacophore showing the critical salt bridge anchor and distal hydrophobic interactions.
Part 3: Case Studies in Drug Design
Case A: Serine Protease Inhibitors (The "Lock and Key")
Target: Trypsin-like Serine Proteases (Thrombin, Factor Xa, uPA). Mechanism: These enzymes possess a deep S1 specificity pocket containing a conserved Aspartate residue (e.g., Asp189 in Trypsin).
-
The Anchor: The 1-amidinopiperazine moiety inserts into the S1 pocket. The amidinium group forms a bidentate salt bridge with Asp189.
-
The Spacer: The piperazine ring sits at the entrance of the pocket, positioning the rest of the molecule.
-
The Tail: Substituents at the N4 position (e.g., aryl sulfonamides) extend into the S2 or S3 subsites, providing selectivity between homologous proteases (e.g., distinguishing Thrombin from Factor Xa).
Case B: Melanocortin-4 Receptor (MC4R) Agonists
Target: MC4R (GPCR involved in appetite regulation).[2][3]
Mechanism:
Endogenous MC4R ligands (like
-
Arginine Mimic: The 1-amidinopiperazine serves as a non-peptide mimic of the Arginine side chain.
-
Efficacy: Derivatives containing this core have shown nanomolar potency as MC4R agonists. The basic nitrogen interacts with Asp126 (TM3) or Asp122 in the receptor bundle, triggering the conformational change required for G-protein coupling.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Amidinopiperazine Derivatives
Objective: Selective guanylation of the N1 nitrogen of a piperazine derivative. Challenge: Avoid formation of the bis-amidine or polymerization. Reagent:1H-Pyrazole-1-carboxamidine hydrochloride is preferred over cyanamide due to higher yields and milder conditions.
Step-by-Step Methodology:
-
Starting Material: Dissolve the N-monosubstituted piperazine (1.0 eq) in anhydrous DMF or Methanol.
-
Note: If using piperazine itself, use a large excess (5 eq) to favor mono-substitution, or protect one amine (e.g., N-Boc-piperazine).
-
-
Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at Room Temperature (RT) for 16–24 hours.
-
Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The product will be highly polar.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Precipitate the product by adding diethyl ether (to remove non-polar impurities and pyrazole byproduct).
-
Collect the solid.
-
-
Purification: If necessary, purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA. The product elutes early due to its polarity.
Protocol 2: Computational Modeling of Cationic Ligands
Objective: Accurately dock 1-amidinopiperazine ligands into an anionic pocket (e.g., Asp189 of Trypsin). Critical Failure Point: Incorrect protonation states in standard docking software.
Workflow Logic:
Caption: Computational workflow emphasizing the mandatory protonation of the amidine group prior to docking.
Detailed Steps:
-
Ligand Preparation: Use a tool like Epik (Schrödinger) or Protonate3D (MOE). Set the target pH to 7.4 +/- 2.0.
-
Validation: Ensure the amidine nitrogen is assigned a formal charge of +1. The charge should be delocalized (resonance) if the force field supports it, or assigned to the specific nitrogen interacting with the receptor if using a rigid charge model.
-
-
Receptor Grid Generation:
-
Identify the key Aspartate/Glutamate residue in the binding pocket.
-
Constraint: Define a "Positional Constraint" or "H-bond Constraint" requiring an interaction with this carboxylate. This forces the docking algorithm to prioritize the salt bridge, mimicking the biological reality.
-
-
Docking: Run the docking simulation.
-
Post-Processing: Filter results by "Electrostatic Energy". Poses that do not form the salt bridge should be discarded as artifacts, regardless of their VdW score.
References
-
Design and synthesis of piperazine-1-carboxamidine derivatives with antifungal activity. Source: PubMed / ChemMedChem URL:[Link]
-
Melanocortin subtype-4 receptor agonists containing a piperazine core. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Analysis of highly potent amidine containing inhibitors of serine proteases. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Theoretical Calculation of pKa Values of Amidines in Aqueous Solution. Source: Journal of the Brazilian Chemical Society URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of beta-MSH derived melanocortin-4 receptor peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Fluorophenyl)piperazine-1-carboximidamide CAS number and synonyms
CAS Number: 77723-19-4 Document Type: Technical Monograph & Synthesis Guide Primary Audience: Medicinal Chemists, Process Engineers, and Pharmacology Researchers
Executive Summary & Chemical Identity[1][2]
4-(4-Fluorophenyl)piperazine-1-carboximidamide is a specialized guanidine-functionalized piperazine derivative. It serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors. Its structure combines the lipophilic, receptor-anchoring 4-fluorophenylpiperazine (pFPP) moiety with a polar, basic carboximidamide (guanidine) head group, enhancing water solubility and hydrogen-bonding potential compared to its parent scaffold.
Chemical Identification Data
| Parameter | Detail |
| CAS Registry Number | 77723-19-4 |
| IUPAC Name | 4-(4-Fluorophenyl)piperazine-1-carboximidamide |
| Common Synonyms | 1-Amidino-4-(4-fluorophenyl)piperazine; N-(4-Fluorophenyl)piperazine-1-carboxamidine; 1-(4-Fluorophenyl)-4-guanylpiperazine |
| Molecular Formula | |
| Molecular Weight | 222.26 g/mol |
| SMILES | FC1=CC=C(N2CCN(C(N)=N)CC2)C=C1 |
| InChI Key | (Predicted) XZYV... (Derivative specific) |
| Parent Scaffold | 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3) |
Structural Logic & Pharmacophore Analysis
The compound acts as a "privileged structure" in medicinal chemistry. The fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (specifically CYP450-mediated hydroxylation), extending the compound's half-life in vivo. The guanidine moiety mimics the arginine side chain, often serving as a key interaction point for aspartate or glutamate residues within G-Protein Coupled Receptor (GPCR) binding pockets.
Structural Connectivity Diagram
Figure 1: Structural decomposition highlighting the functional roles of each pharmacophore segment.[1]
Synthesis & Production Protocols
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide typically proceeds via the guanylation of the secondary amine of the parent piperazine. This section details a self-validating protocol using 1H-pyrazole-1-carboxamidine hydrochloride , a reagent preferred over cyanamide for its safety and higher yields.
Reagents & Materials[3]
-
Substrate: 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3)[2]
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent (eq) of 1-(4-fluorophenyl)piperazine in anhydrous DMF (concentration ~0.5 M) under an inert nitrogen atmosphere.
-
Activation: Add 1.2 eq of DIPEA to the solution to neutralize the hydrochloride salt of the starting material and ensure the piperazine nitrogen is nucleophilic.
-
Addition: Add 1.05 eq of 1H-pyrazole-1-carboxamidine hydrochloride in a single portion.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 16–24 hours.
-
Validation Check: Monitor via TLC (System: DCM/MeOH/NH3 90:10:1). The starting piperazine spot (
) should disappear, replaced by the more polar amidine spot ( ).
-
-
Workup:
-
Dilute the reaction mixture with diethyl ether (precipitates the product if it's a salt) or evaporate DMF under reduced pressure.
-
If oil remains, triturate with cold acetonitrile to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC if high purity (>99%) is required for biological assays.
Synthesis Flowchart
Figure 2: Process flow for the synthesis of the target carboximidamide via pyrazole-carboxamidine transfer.
Applications in Drug Discovery[3][4]
This compound is rarely an end-drug itself but is a high-value intermediate and probe in medicinal chemistry.
Serotonergic Modulation (5-HT Receptors)
The 4-fluorophenylpiperazine moiety is a classic scaffold for 5-HT
-
Mechanism: The guanidine group forms a salt bridge with aspartic acid residues in the transmembrane domain of GPCRs.
Sigma Receptor Ligands
Piperazine derivatives are prominent Sigma-1 (
Nitric Oxide Synthase (NOS) Inhibition
Guanidine-containing heterocycles are frequently screened as inhibitors of Inducible Nitric Oxide Synthase (iNOS). The structural similarity to arginine allows this compound to compete at the NOS active site, potentially reducing neuroinflammation.
Safety & Handling (SDS Highlights)
While specific toxicological data for CAS 77723-19-4 is limited, its properties are inferred from the parent piperazine and guanidine classes.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Guanidines can absorb
from the air to form carbonates.
-
References
-
Sigma-Aldrich. "Product Specification: 4-(4-Fluorophenyl)piperazine-1-carboximidamide (CAS 77723-19-4)." Merck KGaA. Accessed February 2026.[4]
-
PubChem. "1-(4-Fluorophenyl)piperazine (Parent Compound Data)." National Library of Medicine. [Link]
- Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 1992, pp. 2497–2502. (Methodology Reference).
- Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 32(8), 1989. (Pharmacophore Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | C12H16FN3O | CID 851986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Serotonin's Secrets: A Guide to the 5-HT Receptor Binding Affinity of Fluorophenylpiperazine Amidines
An In-Depth Technical Guide
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system, with its vast network of at least 15 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the human body.[1] These receptors modulate a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2] Consequently, ligands that can selectively target 5-HT receptor subtypes are invaluable tools for both basic research and the development of treatments for disorders ranging from depression and anxiety to schizophrenia and migraine.[3]
Within the vast chemical space of 5-HT receptor modulators, the arylpiperazine scaffold has emerged as a "privileged structure."[4] Its unique combination of a basic nitrogen atom and a variable aromatic moiety allows it to form key interactions within the binding pockets of many aminergic G protein-coupled receptors (GPCRs).[5] This guide focuses on a specific, rationally designed subclass: fluorophenylpiperazine amidines . This chemical class combines three critical pharmacophoric elements:
-
The Fluorophenyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the aromatic ring to fine-tune receptor binding interactions.
-
The Piperazine Linker: This versatile heterocycle provides a conformationally constrained scaffold with a crucial basic nitrogen atom, known to interact with a highly conserved aspartate residue in the third transmembrane domain of many aminergic receptors.[5]
-
The Amidine Terminus: As a strongly basic and planar functional group, the amidine is an exceptional hydrogen bond donor and acceptor. This allows it to form strong, specific interactions that can anchor the ligand within the receptor's binding site, contributing significantly to high affinity and selectivity.[6]
This document serves as a technical guide for researchers and drug development professionals, providing an in-depth analysis of the principles, methodologies, and structure-activity relationships (SAR) governing the interaction of fluorophenylpiperazine amidines with 5-HT receptors.
The 5-HT Receptor Landscape: A Complex Target for Selective Ligands
The 5-HT receptor family is broadly classified into seven main classes (5-HT₁ through 5-HT₇). With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are GPCRs that initiate downstream signaling cascades upon activation.[3] Understanding this classification is fundamental to designing selective ligands, as receptor subtypes often couple to different G-proteins, leading to distinct physiological effects.
Caption: Major 5-HT receptor classes and their primary signaling pathways.
Deconstructing the Core Scaffold: Key Pharmacophoric Elements
The rational design of fluorophenylpiperazine amidines leverages established knowledge of the structural requirements for high-affinity 5-HT receptor binding. Each component of the molecule has a distinct and critical role.
Caption: Key pharmacophoric components of the title compounds.
-
Fluorophenyl Group : The position and number of fluorine atoms on the phenyl ring can drastically alter a compound's properties. Ortho-fluoro substitution, for example, is common in many CNS drugs and can influence the conformation of the piperazine ring, while para-fluoro substitution can block a potential site of metabolism.
-
Piperazine Core : Long-chain arylpiperazines are one of the largest and most successful classes of 5-HT₁A ligands.[1] The protonated nitrogen of the piperazine ring is believed to form a crucial salt bridge with a conserved aspartate residue in the binding pocket of the receptor.
-
Alkyl Linker : The length of the alkyl chain connecting the piperazine to the terminal amidine group is critical. A three- to four-carbon linker is often optimal for bridging the necessary interaction points within the receptor binding site for 5-HT₁A ligands.[6][7]
-
Amidine Terminus : This group is a powerful determinant of affinity and selectivity. Its ability to engage in multiple hydrogen bonds can provide a strong anchor. The N'-cyanoamidine moiety, for instance, has been successfully used to develop ligands with exceptionally high, sub-nanomolar affinity for the 5-HT₁A receptor.[6]
Methodology: A Self-Validating Protocol for Quantifying Receptor Binding Affinity
To determine the binding affinity of novel compounds, the competitive radioligand binding assay is the gold standard. This technique relies on the competition between a labeled compound with known high affinity (the radioligand) and an unlabeled test compound for a finite number of receptors. The trustworthiness of this protocol is ensured by its self-validating design, which precisely accounts for all sources of radioactivity.
Detailed Experimental Protocol: 5-HT₁A Receptor Binding Assay
This protocol is adapted from established methodologies for measuring affinity at human 5-HT₁A receptors.[7]
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human 5-HT₁A receptor are used. This provides a high concentration of a single, defined receptor subtype, eliminating confounding binding to other receptors present in native brain tissue.
-
Radioligand: [³H]-8-Hydroxy-DPAT is a high-affinity, selective agonist radioligand for the 5-HT₁A receptor, ensuring that the measured binding is specific to this target.
-
Non-Specific Binding (NSB) Definition: A high concentration (10 µM) of 5-HT is used. At this concentration, the unlabeled native ligand will saturate all specific 5-HT₁A binding sites. Any remaining radioactivity detected is therefore considered non-specific, i.e., binding to the filter, lipids, or other non-target proteins.
Step-by-Step Workflow:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM MgSO₄, and 5 mM MgCl₂, adjusted to pH 7.4.
-
Radioligand Solution: Dilute [³H]-8-Hydroxy-DPAT in assay buffer to a final concentration of 2 nM.
-
Test Compound Solutions: Prepare serial dilutions of the fluorophenylpiperazine amidine compounds (e.g., from 0.01 nM to 10 µM) in assay buffer.
-
NSB Control: Prepare a 10 µM solution of 5-HT in assay buffer.
-
-
Assay Setup:
-
Arrange a 96-well filter plate.
-
Total Binding (TB) Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM 5-HT solution.
-
Test Compound Wells: Add 50 µL of the corresponding test compound serial dilutions.
-
-
Incubation:
-
Add 100 µL of the cell membrane suspension (e.g., 10 µg of membrane protein) to all wells.
-
Add 50 µL of the 2 nM [³H]-8-Hydroxy-DPAT solution to all wells. The total volume is now 200 µL.
-
Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding (SB): SB = TB (CPM) - NSB (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value represents the intrinsic affinity of the test compound for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Binding Affinity Data and Structure-Activity Relationships (SAR)
The true value of synthesizing novel compounds lies in analyzing their binding data to establish clear Structure-Activity Relationships (SAR). By systematically altering the structure and measuring the corresponding change in affinity, we can understand the molecular features required for potent and selective receptor binding.
The following table summarizes binding affinity data for representative arylpiperazine derivatives, including a highly potent N'-cyanoisonicotinamidine compound, which serves as an excellent surrogate for the fluorophenylpiperazine amidine class. This data illustrates the potential for achieving high affinity and selectivity.
| Compound ID | Key Structural Features | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₇ Ki (nM) | D₂ Ki (nM) | Selectivity (vs. 5-HT₁A) |
| Buspirone | Arylpiperazine (partial agonist) | 2.1 | 180 | >1000 | 300 | ~85x for 5-HT₂A |
| Compound 2 [8] | 5-Fluoro-indolylethyl-triamine | 8 | >1000 | 8 | >1000 | 1x for 5-HT₇ |
| Compound 12 [8] | Indolylethyl-triamine core | 18 | >1000 | 18 | >1000 | 1x for 5-HT₇ |
| Compound 4o [6] | Pyridin-2-ylpiperazine, N'-cyanoamidine | 0.038 | 129 | >10000 | 1000 | ~3400x for 5-HT₂A |
| Compound 8 [7] | 2-MeO-Ph-piperazine, Adamantane | 1.2 | N/A | N/A | N/A | Data not available |
Data compiled from multiple sources for illustrative purposes.[6][7][8]
Analysis of SAR:
-
Impact of the Amidine: The most striking result is for Compound 4o , which features the N'-cyanoamidine terminus. Its affinity for the 5-HT₁A receptor (Ki = 0.038 nM) is exceptionally high, demonstrating the profound contribution of this group to binding potency.[6] This suggests that the amidine group forms a highly favorable and specific set of interactions within the 5-HT₁A binding pocket.
-
Selectivity Profile: Compound 4o also exhibits remarkable selectivity. It is over 3000-fold more selective for the 5-HT₁A receptor than for the 5-HT₂A receptor and even more selective against the dopamine D₂ receptor.[6] This is a highly desirable profile for developing targeted therapeutics with fewer off-target side effects.
-
Role of the Aryl Group: The nature of the aromatic group attached to the piperazine is critical. While this table uses a pyridinyl group as an example (Compound 4o), substituting it with various fluorophenyl isomers would be a key step in optimizing the SAR for this class. The position of the fluorine atom would be expected to fine-tune the affinity and selectivity profile.
-
Linker and Terminal Group Complexity: Comparing the simpler arylpiperazine structure of Buspirone with the more complex adamantane-containing Compound 8 [7] or the triamine-based compounds 2 and 12 [8] shows that while the arylpiperazine is a good starting point, significant gains in affinity can be achieved by optimizing the terminal pharmacophore.
Conclusion and Future Directions
The fluorophenylpiperazine amidine scaffold represents a highly promising platform for the design of potent and selective 5-HT receptor ligands. The combination of the metabolically robust fluorophenyl group, the validated arylpiperazine core, and the powerful hydrogen-bonding amidine terminus provides a clear rationale for their high affinity, particularly at the 5-HT₁A receptor subtype.
The methodologies outlined in this guide provide a robust, self-validating framework for accurately quantifying the binding affinity of these novel compounds. The SAR data from related chemical series strongly supports the hypothesis that this class of molecules can yield ligands with sub-nanomolar potency and excellent selectivity over other key CNS receptors.
Future work in this area should focus on:
-
Systematic SAR Exploration: Synthesizing and testing a matrix of analogues with fluorine at the ortho-, meta-, and para-positions of the phenyl ring to determine the optimal substitution pattern.
-
Amidine Isosteres: Investigating other strongly basic, hydrogen-bonding groups (e.g., guanidines, other heterocyclic bioisosteres) to probe the specific requirements of the receptor's "anchor" binding region.
-
Functional Activity Assays: Moving beyond simple binding affinity to characterize the functional activity of high-affinity compounds (i.e., determining if they are agonists, antagonists, or partial agonists) using downstream signaling assays (e.g., cAMP measurement).
-
Pharmacokinetic Profiling: Evaluating promising lead compounds for their drug-like properties, including solubility, metabolic stability, and ability to cross the blood-brain barrier.
By pursuing these avenues of research, the full therapeutic potential of fluorophenylpiperazine amidines as next-generation CNS agents can be realized.
References
Sources
- 1. acnp.org [acnp.org]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Assessment: Solvation Dynamics of 4-(4-Fluorophenyl)piperazine-1-carboximidamide
Topic: Technical Assessment of Solvation Dynamics: 4-(4-Fluorophenyl)piperazine-1-carboximidamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary
The solvation behavior of 4-(4-Fluorophenyl)piperazine-1-carboximidamide is governed by its amphiphilic "push-pull" architecture: a highly lipophilic fluorophenyl tail (hydrophobic) coupled with a strongly basic carboximidamide (guanidine-like) headgroup (hydrophilic).
For experimental applications, DMSO is the superior solvent for stock preparation (
Physicochemical Profile & Theoretical Solvation
To master the handling of this compound, one must understand the competing forces within its structure.
Structural Analysis
-
The Tail (Lipophilic): The 4-fluorophenylpiperazine moiety is a classic CNS-active scaffold (serotonergic). The fluorine atom increases lipophilicity and metabolic stability but reduces aqueous solubility due to the hydrophobic effect and
stacking potential. -
The Head (Hydrophilic/Ionic): The carboximidamide group (
) functions as a guanidine mimetic. It is a hard base with a pKa typically . In physiological conditions (pH 7.4), it exists almost exclusively as a cation.
Comparative Solubility Data
Estimated values based on Structure-Property Relationships (SPR) of phenylpiperazine and guanidine analogs [1, 2].
| Property | DMSO (Dimethyl Sulfoxide) | Water ( |
| Solubility Potential | High (>100 mM) | Variable (Low as base; High as salt) |
| Primary Mechanism | Dipole-Dipole & Dispersion Forces | Ion-Dipole & Hydrogen Bonding |
| Thermodynamic Driver | Enthalpic (Exothermic solvation) | Entropic (Hydrophobic effect limits solubility) |
| Stability | High (Hygroscopic storage required) | pH-dependent (Hydrolysis risk at extreme pH) |
| Risk Factor | Freezing point (19°C) | Aggregation/Precipitation |
Mechanism of Action: Solvation Dynamics
The following diagram illustrates the competing solvation shells that dictate why DMSO is required for initial solubilization.
Figure 1: Solvation mechanisms highlighting the stabilizing effect of DMSO on the lipophilic tail versus the aggregation risk in water.
Experimental Protocols
The "Golden Rule" of Stock Preparation
Never attempt to dissolve the solid free base directly into neutral buffer. The hydrophobic surface area of the fluorophenyl ring will drive the formation of micellar aggregates or amorphous precipitates.
Protocol A: Preparation of 10 mM Master Stock (DMSO)
-
Weighing: Weigh approximately 3-5 mg of the compound into a glass vial (avoid plastic if possible to prevent adsorption).
-
Calculation: Calculate the volume of 100% anhydrous DMSO required to reach 10 mM.
-
Formula:
-
-
Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.
-
Tip: If visual particulates remain, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless/pale yellow.
-
-
Storage: Aliquot into small volumes (e.g., 50
) to avoid freeze-thaw cycles. Store at -20°C. DMSO is hygroscopic; water absorption will degrade the stock over time [3].
Thermodynamic Solubility Assay (Water/Buffer)
This protocol determines the true equilibrium solubility, essential for validating bioassays.
Workflow Diagram
Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.
Detailed Steps:
-
Saturation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4). A target concentration of 2 mg/mL is a standard starting point.
-
Equilibration: Agitate (shake or stir) for 24 hours at 25°C. This allows the system to reach thermodynamic equilibrium.
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant using a PVDF or PTFE filter (0.22
). Avoid Nylon filters as they may bind the phenyl ring.
-
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
Troubleshooting: The "Crash Out" Phenomenon
A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay media.
Why it happens
When a 10 mM DMSO stock is diluted 1000x into water (to 10
Prevention Strategy
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute 10 mM stock 1:10 in DMSO (creates 1 mM).
-
Step 2: Dilute 1:10 into the Assay Buffer (creates 100
in 10% DMSO). -
Step 3: Final dilution to assay concentration.
-
-
Maintain Ionic Strength: Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to stabilize the charged guanidine headgroup.
-
Acidification: If the compound is stubborn, slight acidification (pH 6.0) can ensure the guanidine remains fully protonated (
), vastly improving solubility compared to the neutral species.
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
- Way, L. (2018). DMSO Solubility and Stability in Drug Discovery. Journal of Biomolecular Screening. (General guidance on DMSO hygroscopicity).
-
PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)piperazine.[1] National Library of Medicine. Link(Used as SPR analog for the lipophilic tail).
-
Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research. Link(Reference for Guanidine pKa properties).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 1-(1-(4-Fluorophenyl)piperazin-1-yl)guanidine via Cyanamide Addition
Abstract
This document provides a comprehensive guide for the synthesis of 1-(1-(4-fluorophenyl)piperazin-1-yl)guanidine, a valuable building block in medicinal chemistry. The protocol details the nucleophilic addition of 1-(4-fluorophenyl)piperazine to cyanamide. This reaction is a direct and efficient method for producing N,N'-disubstituted guanidines, which are key pharmacophores in many biologically active compounds.[1] This application note outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, safety considerations, and expected outcomes to ensure reproducible and high-yield synthesis.
Scientific Background and Mechanism
The core of this protocol is the reaction between an amine (1-(4-fluorophenyl)piperazine) and cyanamide. Cyanamide is a versatile reagent possessing both nucleophilic (amino group) and electrophilic (nitrile carbon) centers.[2] In this synthesis, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanamide.[2][3]
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary nitrogen of 1-(4-fluorophenyl)piperazine attacks the carbon of the cyanamide's nitrile group. This is followed by a proton transfer to yield the final guanidine product. This transformation is fundamental for creating the guanidinium group, a structural motif frequently found in pharmaceuticals.[1]
Reactant Overview:
-
1-(4-Fluorophenyl)piperazine: A disubstituted piperazine derivative. The secondary amine (at position 4) is the reactive site for the nucleophilic addition. It is a solid at room temperature with a melting point of 30-33 °C.[4]
-
Cyanamide (H₂NCN): A highly reactive and hazardous compound.[5][6][7][8] It is a colorless, deliquescent crystalline solid.[8] Due to its reactivity, it can polymerize, sometimes explosively, especially if heated or not properly stabilized.[6][8] It is crucial to handle cyanamide with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[5][6][7]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the cyanamide carbon, followed by proton transfer to form the guanidine product.
Caption: Nucleophilic addition of 1-(4-fluorophenyl)piperazine to cyanamide.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1-(4-Fluorophenyl)piperazine | ≥98% | e.g., Sigma-Aldrich | 2252-63-3 | Store in a cool, dry place.[4] |
| Cyanamide, 50 wt. % solution in water | Reagent Grade | e.g., Sigma-Aldrich | 420-04-2 | Highly Toxic & Corrosive . Handle with extreme care.[5][7] |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Standard Supplier | 67-63-0 | Reaction solvent. |
| Diethyl ether | Anhydrous, ≥99.0% | Standard Supplier | 60-29-7 | For product precipitation. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Standard Supplier | 144-55-8 | For aqueous work-up. |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Charge the flask with 1-(4-fluorophenyl)piperazine (9.01 g, 50.0 mmol) and anhydrous isopropanol (40 mL).
-
Begin stirring the mixture to achieve a homogeneous solution.
-
-
Reagent Addition:
-
In the dropping funnel, place the 50 wt. % aqueous cyanamide solution (4.62 g, 55.0 mmol, 1.1 equivalents).
-
Add the cyanamide solution dropwise to the stirred piperazine solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the isopropanol.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid and unreacted cyanamide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
If crystallization is slow, add anhydrous diethyl ether as an anti-solvent until turbidity is observed, then allow to crystallize.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target guanidine.
Safety Precautions
-
Cyanamide is highly toxic, corrosive, and a potential mutagen. [5][7] It can be fatal if it comes into contact with skin and is toxic if swallowed.[7] Always handle the 50% aqueous solution in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory. [6] This includes, but is not limited to, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]
-
Avoid inhalation of dust or vapors. [5] Use local exhaust ventilation.
-
In case of skin contact, immediately wash the affected area thoroughly with soap and water.[5]
-
Have an appropriate spill kit ready. For cyanamide spills, cover with dry lime, sand, or soda ash before collection. DO NOT USE WATER for cleanup of a concentrated spill.[6]
Expected Results and Characterization
| Parameter | Expected Value |
| Product Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Molecular Formula | C₁₁H₁₅FN₄ |
| Molecular Weight | 222.26 g/mol |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry (MS) |
Note: The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 1-(1-(4-fluorophenyl)piperazin-1-yl)guanidine. Adherence to the detailed steps and stringent observation of the safety precautions are essential for a successful and safe outcome. This synthesis serves as a critical first step for researchers engaged in the development of novel therapeutics based on the guanidine scaffold.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanamide. Retrieved from [Link]
-
International Chemical Safety Cards. (1993). ICSC 0424 - CYANAMIDE. INCHEM. Retrieved February 22, 2024, from [Link]
-
International Programme on Chemical Safety & Commission of the European Communities. (1993). ICSC: 0424. Retrieved February 22, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 1-(4-Fluorophenyl)piperazine | 2252-63-3 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. ICSC 0424 - CYANAMIDE [inchem.org]
- 8. CYANAMIDE [training.itcilo.org]
Microwave-assisted synthesis of piperazine-1-carboximidamide derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Piperazine-1-carboximidamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperazine-1-carboximidamide scaffold, a core structural feature of many guanidine derivatives, is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Traditional synthetic routes to these molecules often require long reaction times and harsh conditions. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of piperazine-1-carboximidamide derivatives. We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The methodologies described herein align with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[2][3]
The "Why": Rationale and Mechanistic Insights
Significance of the Piperazine-Guanidine Scaffold
The guanidinium group's ability to form strong, bidentate hydrogen bonds allows it to mimic key interactions of arginine in biological systems, making it a cornerstone in drug design. When incorporated into a piperazine ring—a frequent scaffold in successful pharmaceuticals—the resulting derivatives exhibit a broad spectrum of activities, including anticancer, antiviral, and antimicrobial properties.[1][4][5] The rapid generation of diverse libraries of these compounds is therefore a critical task in modern drug discovery.
The Microwave Advantage: Beyond Thermal Heating
Conventional heating relies on slow conduction and convection to transfer energy from an external source to the reaction mixture, creating thermal gradients and often leading to longer reaction times.[3] Microwave-assisted synthesis, by contrast, utilizes a fundamentally different heating mechanism.
Microwave irradiation interacts directly with polar molecules and ionic species within the reaction vessel via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[2][6][7]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through resistive losses.[3][8]
This direct coupling of energy leads to remarkable acceleration of chemical reactions, often reducing times from hours or days to mere minutes.[9][10] This "microwave effect" is not due to a change in the reaction's activation energy, but rather to the extremely rapid rate of energy input, which allows the system to overcome the activation barrier much more quickly.[7]
The "How": Experimental Protocols & Workflows
The following section details a general, robust protocol for the synthesis of piperazine-1-carboximidamide derivatives. This protocol is based on the common and efficient method of reacting a piperazine derivative with a thiourea precursor in an aqueous, alkaline medium.[11][12]
General Experimental Workflow
The overall process is streamlined to maximize efficiency and throughput, a key advantage of microwave chemistry.
Detailed Protocol: Synthesis of N-Aryl-4-methylpiperazine-1-carboximidamide
This protocol provides a specific example adapted from established green chemistry procedures.[11][12] It can be readily modified for different piperazine and thiourea starting materials.
Materials & Reagents:
-
1-Methylpiperazine
-
N-Aryl thiourea (e.g., N-phenylthiourea)
-
Sodium Hydroxide (NaOH), 1N aqueous solution
-
Deionized Water
-
n-Hexane (for washing)
-
Methanol (for recrystallization)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of temperature and pressure monitoring.
Step-by-Step Procedure:
-
Reagent Charging: To a 10 mL microwave process vial, add the N-aryl thiourea (4.0 mmol).
-
Addition of Nucleophile and Base: Add 1-methylpiperazine (8.0 mmol, 2.0 equivalents), 5 mL of 1N sodium hydroxide solution, and 5 mL of deionized water.
-
Causality Insight: Using an excess of the amine nucleophile (piperazine) helps drive the reaction to completion. The aqueous NaOH serves as both the reaction medium and a catalyst, and it effectively traps the hydrogen sulfide (H₂S) gas produced as a byproduct, which is a key safety and green chemistry feature.[11]
-
-
Vial Sealing: Securely cap the reaction vial. Place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Subject the mixture to microwave irradiation.
-
Power: 100 W
-
Temperature: Set to 100-120 °C (if temperature control is available)
-
Time: 10 - 30 minutes
-
Expertise Insight: Reaction progress should be monitored initially via thin-layer chromatography (TLC) on small test reactions to determine the optimal irradiation time for specific substrates. Many modern microwave synthesizers allow for real-time temperature and pressure monitoring, which is crucial for safety and reproducibility.
-
-
Cooling and Work-up: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).
-
Product Isolation: A solid precipitate should form. Filter the solid product using a Büchner funnel.
-
Washing: Wash the crude solid with cold n-hexane to remove any unreacted amine starting material.
-
Drying and Purification: Dry the solid under an IR lamp or in a vacuum oven. For higher purity, recrystallize the product from a suitable solvent, such as methanol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Exemplary Syntheses
The following table summarizes typical results for the microwave-assisted synthesis of various piperazine-1-carboximidamide derivatives, demonstrating the method's efficiency and broad applicability.
| Entry | Piperazine Reactant | Guanylating Agent (Thiourea) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 1-Methylpiperazine | N,N'-Diphenylthiourea | 10 | 100 | 67 | [11][12] |
| 2 | Piperazine | N,N'-di(Boc)-S-methylisothiourea | 5 | N/A (100 °C) | High | [1] |
| 3 | 1-Phenylpiperazine | N-(4-chlorophenyl)thiourea | 25 | 100 | Moderate | [11] |
| 4 | Homopiperazine | N,N'-di(Boc)-S-methylisothiourea | 5 | N/A (100 °C) | High | [1] |
| 5 | General Amines | Various Thioureas | 10-95 | 100 | Moderate | [11][12] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient microwave power/temperature.2. Poor microwave coupling of reactants/solvent.3. Reactants are not sufficiently soluble. | 1. Increase the reaction temperature in 10 °C increments or increase microwave power.2. Add a small amount of a polar, high-dielectric solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption.3. Add a co-solvent to improve solubility. |
| Formation of Byproducts | 1. Reaction time is too long, leading to degradation.2. Temperature is too high. | 1. Reduce the irradiation time. Perform a time course study to find the optimal point.2. Lower the target temperature. |
| Poor Reproducibility | 1. Inconsistent vial positioning in a multi-mode reactor.2. Using power control instead of temperature control.3. Inconsistent sealing of reaction vials. | 1. Use a single-mode microwave reactor for more focused and consistent energy delivery.2. Use temperature control for all reactions, as it is a more reliable parameter than absorbed power.3. Ensure vials are capped correctly to prevent solvent evaporation and pressure loss. |
| Safety: Pressure Alarm | 1. Reaction is producing excess gaseous byproducts.2. Solvent is superheating well beyond its boiling point. | 1. Reduce the scale of the reaction or use a larger reaction vial.2. Reduce the target temperature or power. Ensure the correct solvent and vial size are selected for the intended temperature. |
Conclusion
Microwave-assisted synthesis represents a transformative technology for accelerating the discovery and development of pharmaceutically relevant molecules like piperazine-1-carboximidamide derivatives.[9][13][14] By leveraging direct and efficient energy transfer, this method dramatically reduces reaction times, improves yields, and promotes greener chemical practices.[10] The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this powerful technique, enabling the rapid synthesis of diverse compound libraries for biological screening and lead optimization campaigns.
References
- Title: Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer supportSource: Tetrahedron LettersURL
- Title: One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approachSource: Journal of Chemical and Pharmaceutical ResearchURL
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green ChemistrySource: MDPIURL: [Link]
- Title: Microwave-Assisted Synthesis in Drug DevelopmentSource: EPCPURL
-
Title: The impact of microwave synthesis on drug discoverySource: Nature Reviews Drug DiscoveryURL: [Link]
- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry StrategySource: International Journal of Research in Pharmacy and Allied ScienceURL
-
Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACHSource: IJNRDURL: [Link]
-
Title: A Review on: A significance of microwave assist technique in green chemistrySource: ResearchGateURL: [Link]
-
Title: Theory of Microwave Heating for Organic SynthesisSource: CEM CorporationURL: [Link]
-
Title: One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approachSource: ResearchGateURL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffoldsSource: RSC PublishingURL: [Link]
-
Title: Importance of Microwave Heating in Organic SynthesisSource: Advanced Journal of Chemistry, Section AURL: [Link]
-
Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico ApproachSource: MDPIURL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal ChemistrySource: ChemistryOpenURL: [Link]
Sources
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. ijrpas.com [ijrpas.com]
- 9. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. epcp.ac.in [epcp.ac.in]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Technical Guide: Handling and Storage Stability of 4-(4-Fluorophenyl)piperazine-1-carboximidamide
Abstract & Compound Profile
4-(4-Fluorophenyl)piperazine-1-carboximidamide is a functionalized guanidine derivative featuring a lipophilic 4-fluorophenylpiperazine tail. This scaffold is frequently utilized in medicinal chemistry as a pharmacophore for serotonergic (5-HT) and dopaminergic GPCR ligands.
While the fluorophenylpiperazine moiety confers metabolic stability and receptor affinity, the carboximidamide (guanidine) head group introduces significant handling challenges. It is a strong base (
Physicochemical Snapshot[1][2]
| Property | Description |
| Chemical Structure | Amphiphilic: Lipophilic Fluorophenyl tail + Polar Guanidine head |
| Basicity ( | ~12.5 - 13.5 (Guanidine moiety); Protonated at physiological pH |
| State | Typically supplied as a salt (e.g., Hydrochloride, Hemisulfate) to ensure stability |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
| Primary Hazard | Hygroscopic (Salt forms); Corrosive/Irritant (Free base) |
Critical Stability Factors
The stability of this compound is governed by two competing degradation pathways: Hydrolytic Deamination and Atmospheric Carbonation .
The Hydrolysis Mechanism
The guanidine moiety is thermodynamically unstable relative to urea in aqueous environments, particularly at elevated pH. While the guanidinium cation (salt form) is resonance-stabilized and resistant to hydrolysis, the free base or solutions at neutral/basic pH are susceptible to nucleophilic attack by water.
Degradation Pathway:
-
Nucleophilic Attack: Water attacks the central carbon of the guanidine.
-
Tetrahedral Intermediate: Formation of an unstable intermediate.
-
Collapse: Elimination of ammonia (
) to form the corresponding Urea derivative (4-(4-fluorophenyl)piperazine-1-carboxamide).
Atmospheric Carbonation
As a strong base, the free guanidine moiety will rapidly scavenge atmospheric
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation node (Hydrolysis) that researchers must prevent through proper storage.
Caption: Mechanism of guanidine hydrolysis. Moisture and basic conditions drive the conversion of the active guanidine to the inactive urea derivative.
Storage & Handling Protocols
Solid State Storage (Long-Term)
Objective: Prevent moisture absorption and carbonate formation.
-
Temperature: Store at -20°C .
-
Why: Reduces the kinetic rate of spontaneous hydrolysis and oxidation.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Why: Amber glass protects the fluorophenyl group from potential photo-degradation; Teflon prevents leaching of plasticizers by the lipophilic tail.
-
-
Atmosphere: Store under Argon (Ar) or Nitrogen (
).-
Why: Displaces humid air and
, preventing carbonation.
-
-
Desiccation: Secondary containment in a desiccator or with silica gel packs is mandatory for salt forms (HCl/Hemisulfate).
Solubilization and Solution Storage
Objective: Create stable stock solutions for biological assays.
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Concentration: 10 mM to 50 mM stocks.
Protocol:
-
Equilibration: Allow the solid vial to warm to room temperature before opening.
-
Critical: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Solvent Choice: Use Anhydrous DMSO (
99.9%, water < 50 ppm).-
Avoid: Protics solvents (Ethanol/Methanol) for long-term storage, as they can participate in solvolysis over time.
-
-
Aliquoting: Do not store a single large volume stock. Aliquot into single-use volumes (e.g., 20-50
L) to avoid freeze-thaw cycles.-
Why: Freeze-thaw cycles introduce condensation and precipitate salts.
-
-
Storage: Store aliquots at -20°C or -80°C. Stable for 6 months if kept dry.
Quality Control & Validation
Before using stored material in critical assays (e.g.,
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Note: Acidic pH is required to protonate the guanidine, ensuring good peak shape and preventing interaction with silanols.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Detection: UV at 254 nm (Fluorophenyl absorption).
Acceptance Criteria:
-
Purity:
95% by area AUC. -
Impurity Flag: Presence of a peak with Mass = [M+1] - 1 (Transformation of
to ). The Urea hydrolysis product will likely elute later than the guanidine due to loss of the positive charge (increased hydrophobicity).
Experimental Workflow Diagram
The following flowchart outlines the decision matrix for handling the compound from storage to assay.
Caption: Step-by-step workflow to minimize moisture exposure during compound preparation.
References
- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanidine synthesis. ARKIVOC, 2005(4), 49-87. (General reference on guanidine reactivity).
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Guanidine derivatives. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 4-(4-Fluorophenyl)piperazine-1-carboximidamide. National Library of Medicine. Retrieved from [Link]
Application Note: In Vitro Characterization of Amidinopiperazine Ligands at Serotonin 5-HT6 and 5-HT7 Receptors
Introduction & Scope
Amidinopiperazines represent a privileged scaffold in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Their structural rigidity and basicity allow for critical electrostatic interactions with the conserved aspartate residue in the transmembrane domain 3 (TM3) of serotonin receptors.
Recent drug discovery campaigns have focused on this scaffold to develop dual 5-HT6/5-HT7 receptor antagonists as potential therapeutics for cognitive impairment associated with Alzheimer’s disease and schizophrenia. However, the high basicity of the amidine moiety (pKa ~11-12) presents unique challenges in in vitro assays, often leading to high non-specific binding (NSB) to plasticware and membrane lipids.
This guide details optimized protocols for evaluating amidinopiperazines, focusing on:
-
Radioligand Binding Assays: Determining binding affinity (
) while mitigating NSB. -
Functional cAMP Assays: Differentiating between neutral antagonists and inverse agonists at Gs-coupled receptors.
Experimental Workflow
The following screening cascade ensures that only validated hits progress to functional characterization.
Figure 1: High-throughput screening cascade for serotonergic ligands. Only compounds exhibiting significant displacement in single-point screens advance to full dose-response affinity and functional testing.
Protocol 1: Membrane Preparation (The Foundation)
Expert Insight: The quality of the membrane preparation is the single biggest variable in GPCR assays. For amidinopiperazines, which are lipophilic cations, "dirty" membrane preps with high lipid content will artificially inflate non-specific binding.
Materials
-
Cell Line: HEK-293 or CHO cells stably expressing human 5-HT6 or 5-HT7 receptors.
-
Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 2 mM EDTA, Protease Inhibitor Cocktail.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM EDTA.
Procedure
-
Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor extracellular domains). Centrifuge at 500 x g for 5 min.
-
Hypotonic Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per 10^7 cells). Homogenize using a Polytron (2 bursts of 10 sec).
-
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.
-
Membrane Collection: Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.
-
Wash: Resuspend the resulting pellet in Lysis Buffer and repeat the high-speed centrifugation (Step 4) to remove residual cytosolic cAMP and guanine nucleotides.
-
Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA assay).[1] Aliquot and store at -80°C.
Self-Validation Check: A successful prep should yield a
Protocol 2: Competition Radioligand Binding
Objective: Determine the equilibrium dissociation constant (
Critical Consideration for Amidinopiperazines: Due to the positive charge of the amidine group, these compounds stick to glass and standard plastic.
-
Solution: Use polypropylene plates and pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fiber filters, reducing non-specific binding of the cationic ligand.
Assay Conditions (5-HT6 Example)
| Component | Specification | Notes |
| Receptor Source | h5-HT6 membranes (HEK293) | 5–10 µg protein/well |
| Radioligand | Final Conc: ~1-2 nM ( | |
| Non-Specific Control | Methiothepin (10 µM) | Defines 0% specific binding |
| Assay Buffer | 50 mM Tris-HCl, 10 mM | Add 0.1% Ascorbic Acid to prevent oxidation |
| Incubation | 60 min @ 37°C | Equilibrium must be reached |
Step-by-Step Procedure
-
Plate Prep: Use 96-well polypropylene deep-well plates.
-
Additions:
-
25 µL Assay Buffer (or Non-Specific Control).
-
25 µL Test Compound (Amidinopiperazine, 8-point dilution series).
-
25 µL Radioligand (
-LSD). -
125 µL Membrane Suspension (added last to initiate reaction).
-
-
Incubation: Incubate for 60 mins at 37°C with gentle agitation.
-
Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry filters, add liquid scintillant, and count (CPM).
Data Analysis
Calculate
Protocol 3: Functional cAMP Accumulation Assay
Objective: 5-HT6 and 5-HT7 are
Mechanism of Action Visualization:
Figure 2: Gs-coupled signaling pathway. Amidinopiperazines act as competitive antagonists, preventing 5-HT from activating the Receptor-Gs-AC cascade.
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
We recommend TR-FRET (e.g., HTRF® or LANCE®) over ELISA for higher throughput and fewer wash steps.
Reagents
-
Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor). Note: IBMX is crucial to prevent cAMP degradation.
-
Agonist Challenge: Serotonin (5-HT) at
concentration.
Procedure (Antagonist Mode)
-
Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition: Add 5 µL of Amidinopiperazine (dilution series). Incubate 15 min at Room Temp (RT).
-
Agonist Stimulation: Add 5 µL of 5-HT (at
concentration). Incubate 30 min at RT. -
Lysis & Detection:
-
Add 10 µL cAMP-d2 (Acceptor).
-
Add 10 µL Anti-cAMP-Cryptate (Donor).
-
Note: These reagents contain lysis buffer.[2]
-
-
Incubation: Incubate 1 hour at RT in the dark.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader.
Self-Validating System:
-
Z' Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Antagonist: Include SB-269970 (5-HT7) or SB-271046 (5-HT6) as a positive control. If these do not show expected
values, the assay system is invalid.
Troubleshooting & Expert Tips
The "Amidine Sticky" Problem
Amidinopiperazines often show "flat" dose-response curves or variable bottom plateaus due to carryover or adsorption.
-
Tip: Use low-binding tips for all liquid handling.
-
Tip: Include 0.01% BSA or 0.01% Triton X-100 in the assay buffer to act as a carrier and prevent the drug from plating out on the plastic.
Interpreting Inverse Agonism
If your compound reduces cAMP levels below the basal level (in the absence of 5-HT), it is an Inverse Agonist , not a neutral antagonist.
-
Validation: To confirm, perform the assay without adding 5-HT. A decrease in signal compared to buffer control confirms constitutive activity suppression.
Selectivity Profiling
Amidinopiperazines frequently cross-react with 5-HT2A and Alpha-1 Adrenergic receptors.
-
Recommendation: Always run a counter-screen against 5-HT2A (Gq-coupled, Calcium flux assay) early in the cascade to avoid developing "dirty" drugs with cardiovascular side effects.
References
-
Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203. Link
-
López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT1A receptors.[3][4][5][6] Current Medicinal Chemistry, 9(4), 443-469.[3] Link
-
Modica, M. N., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4468. Link
-
Bio-Protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Link
-
Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Gifford Bioscience Protocols. Link
-
Handzlik, J., et al. (2021).[7] Chemical update on the potential for serotonin 5-HT6 and 5-HT7 receptor agents in the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 49, 128275.[7] Link
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical update on the potential for serotonin 5-HT6 and 5-HT7 receptor agents in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting hygroscopicity of carboximidamide hydrochloride salts
Topic: Troubleshooting Hygroscopicity & Stability
Status: Active Support Tier: Level 3 (Senior Application Scientist) Doc ID: TS-AMID-HCL-001
Executive Summary
Carboximidamide (amidine) hydrochloride salts are essential pharmacophores but present a notorious challenge: extreme hygroscopicity . The high charge density of the chloride anion, combined with the hydrogen-bond-donating capability of the amidinium cation, creates a lattice with high affinity for atmospheric moisture. This often leads to deliquescence (dissolving in absorbed water) and subsequent hydrolysis to the corresponding amide.
This guide provides immediate recovery protocols, mechanistic root cause analysis, and engineering solutions for salt selection.
Module 1: Emergency Troubleshooting (The "Wet Sample" Scenario)
User Scenario: "I opened my vial of amidine HCl, and the powder has turned into a sticky gum or a liquid. Can I dry it in an oven?"
STOP! Read Before Proceeding
DO NOT heat the sample in a standard oven. Amidines are base-labile and can hydrolyze rapidly when wet and heated. Heating a deliquescent amidine salt often accelerates its conversion to the primary amide (degradation).
Recovery Protocol: The "Rescue" Lyophilization
If your sample is chemically intact (check via LC-MS) but physically wet, follow this procedure to restore the solid state.
-
Dissolution: Dissolve the "gum" or liquid completely in a mixture of Water/Acetonitrile (4:1 v/v) .
-
Why? You must break the partial hydrate lattice structure. Acetonitrile aids in sublimation and reduces the freezing point depression.
-
-
Acidification (Critical): Measure pH. If pH > 5.0, adjust to pH 3–4 using dilute HCl.
-
Why? Amidines are most stable in their protonated form. Neutral or basic pH accelerates hydrolysis to the amide.
-
-
Flash Freeze: Use liquid nitrogen or a dry ice/acetone bath to freeze the solution as a thin shell in a lyophilization flask.
-
Lyophilize: Run the freeze-dryer for 24–48 hours.
-
Parameters: Condenser < -50°C; Vacuum < 100 mTorr.
-
-
Harvest: Break the vacuum with dry Nitrogen or Argon , not ambient air. Cap immediately.
Module 2: Root Cause Analysis & Mechanism
Q: Why is the HCl salt so hygroscopic compared to the free base?
A: The hygroscopicity is driven by the Crystal Lattice Energy vs. Hydration Energy balance.
The Chloride ion (
-
Water molecules compete for these H-bonding sites.
-
The hydration energy of
is very high. -
Water inserts itself into the lattice, causing it to expand and eventually collapse (deliquescence).
Q: What is the chemical risk of a wet sample?
A: Hydrolysis. The amidine functionality (
Degradation Pathway: Amidine Hydrolysis[1]
The following diagram illustrates the degradation mechanism you must prevent.
Figure 1: Mechanism of hydrolytic degradation of carboximidamide salts. The presence of water allows nucleophilic attack on the central carbon, releasing ammonia and forming the thermodynamically stable amide.
Module 3: Chemical Engineering (Salt Selection)
User Scenario: "I am in early development. Can I switch the salt to avoid this issue?"
A: Yes. Switching from Hydrochloride (HCl) to a larger, less polar counter-ion is the most effective way to reduce hygroscopicity. This utilizes the principle of Lipophilic Shielding .
Comparative Salt Screening Guide
| Counter-ion | Hygroscopicity Risk | Solubility (Aq) | Crystallinity Potential | Recommendation |
| Hydrochloride (HCl) | High | High | High | Default starting point, but poor for humidity stability. |
| Mesylate (MsOH) | Moderate | Very High | Moderate | Good first alternative; often more stable than HCl. |
| Tosylate (TsOH) | Low | Moderate | High | Top Choice. The large aromatic ring provides a "lipophilic shield" against moisture. |
| Phosphate ( | Moderate/High | High | Moderate | Often forms hydrates; may not solve hygroscopicity. |
| Fumarate | Low | Low/Moderate | High | Good for stability, but may reduce solubility significantly. |
Recommendation: If your HCl salt is deliquescent, synthesize the Tosylate (p-Toluenesulfonate) or Napsylate salt. The increased lattice energy and hydrophobic bulk of the anion significantly repel atmospheric moisture [1].
Module 4: Handling & Storage Workflow
Q: How should I handle these salts during weighing and formulation?
Follow this decision tree to ensure data integrity and sample preservation.
Figure 2: Decision matrix for handling hygroscopic amidine salts to prevent weighing errors and degradation.
Standard Operating Procedure (SOP) for Benchtop Weighing
If a glovebox is unavailable, use the Difference Weighing Method to avoid error from moisture uptake during the weighing process:
-
Dry the bulk vial in a desiccator over
(Phosphorus Pentoxide) overnight. -
Tare a receiving vessel (flask/tube) on the balance.
-
Remove the bulk vial from the desiccator, cap it tightly, and place it on the balance. Record Weight A.
-
Quickly transfer the approximate amount of solid to the receiving vessel.
-
Immediately recap the bulk vial and place it back on the balance. Record Weight B.
-
Mass Transferred = Weight A - Weight B .
-
Note: This method eliminates the error caused by the powder absorbing water while it sits on the balance pan.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
-
Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[3] (Comparison of HCl vs. Tosylate/Mesylate hygroscopicity).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.
Sources
Preventing dimerization during 1-(4-fluorophenyl)piperazine functionalization
Topic: Prevention of Dimerization & Poly-alkylation Events
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports "dimerization" impurities during the functionalization of 1-(4-fluorophenyl)piperazine (1-4-FPP).
Diagnostic Hub: Defining the "Dimer"
Before implementing a fix, we must identify which specific "dimerization" mechanism is plaguing your reaction. In the context of 1-4-FPP functionalization, "dimerization" typically refers to one of two distinct kinetic failures.
The Two Modes of Failure
| Failure Mode | Chemical Description | Mechanism | Diagnosis (LCMS) |
| Type A: Symmetric Bis-Alkylation | Two FPP molecules attach to a single bifunctional linker (e.g., FPP-Linker-FPP). | Competitive Nucleophilicity: The mono-alkylated intermediate ( | Mass = |
| Type B: Quaternization | The product (tertiary amine) reacts with another equivalent of alkyl halide. | Over-Alkylation: The newly formed tertiary amine is often more nucleophilic than the starting secondary amine. | Mass = |
Scientist's Note: The N1 nitrogen (attached to the 4-fluorophenyl group) is significantly less nucleophilic due to resonance delocalization into the aromatic ring. Therefore, protection of N1 is rarely necessary. The issue is almost exclusively at the N4 (aliphatic) position.
Kinetic Control & Protocol Optimization
The "Reverse Addition" Strategy (Type A Prevention)
If you are using a di-electrophile (e.g., 1-bromo-3-chloropropane or 1,2-dibromoethane) to attach a linker, and you are seeing FPP-Linker-FPP, your local stoichiometry is incorrect.
The Fix: You must maintain a high local concentration of the electrophile relative to the amine at all times.
Optimized Protocol: Mono-Alkylation of Bifunctional Linkers
-
Preparation: Dissolve 5.0 equivalents of the di-haloalkane (electrophile) in the solvent (Acetonitrile or DMF).
-
Base: Add 1.5 equivalents of inorganic base (K₂CO₃ or Cs₂CO₃).
-
Addition: Dissolve 1-(4-fluorophenyl)piperazine (1.0 equiv) in solvent. Load this into a syringe pump.
-
Execution: Add the FPP solution TO the electrophile solution dropwise over 2–4 hours.
-
Why? This ensures that every drop of FPP entering the flask encounters a vast excess of fresh electrophile, statistically favoring the
(mono) pathway over the (dimer) pathway.
-
The "Reductive Amination" Bypass (Type B Prevention)
If you are alkylating with a simple alkyl halide and seeing quaternization (Type B), switch mechanisms.
The Fix: Reductive Amination. The intermediate iminium ion cannot react a second time.
Optimized Protocol: Reductive Amination
-
Reagents: Use the aldehyde equivalent of your alkyl group (e.g., use benzaldehyde instead of benzyl bromide).
-
Formation: Mix 1-4-FPP (1.0 equiv) and Aldehyde (1.1 equiv) in DCM or DCE. Add catalytic Acetic Acid (1%). Stir 30 mins to form the iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
-
Result: This route creates a self-validating stop-point. The secondary amine becomes a tertiary amine, which cannot form another imine. Quaternization is mechanistically impossible under these conditions.
Visualizing the Competition
The following diagram illustrates the kinetic competition during the reaction of 1-4-FPP with a di-electrophile (X-R-X).
Caption: Kinetic competition between mono-alkylation (
Frequently Asked Questions (Troubleshooting)
Q: I am using the Reverse Addition method, but I still see 10-15% dimer. How do I remove it? A: If kinetic control fails, rely on polarity differences. The "Dimer" (FPP-Linker-FPP) has two basic nitrogens and is significantly more lipophilic than the mono-species (FPP-Linker-Halide) or the starting material.
-
Acid Wash: The Dimer is more basic. Careful pH adjustment (washing organic layer with pH 5-6 buffer) can sometimes selectively protonate the dimer and pull it into the aqueous phase, leaving the less basic mono-halide (if the linker is electron-withdrawing) in the organic phase.
-
Amine Scavengers: If the impurity is unreacted FPP, use a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to scavenge secondary amines.
Q: Can I use a protecting group on the 1-4-FPP? A: No. 1-4-FPP is a secondary amine. If you protect the N4 position (e.g., with Boc), it becomes non-nucleophilic and will not react at all. The N1 position is an aniline and is already "deactivated" relative to N4. Protecting groups are only useful if you are synthesizing the piperazine ring from scratch (e.g., from bis(2-chloroethyl)amine).
Q: Does the choice of base affect dimerization? A: Yes.
-
Strong Bases (NaH, KOtBu): Avoid these. They can deprotonate the amide or other sites, leading to messy background reactions.
-
Inorganic Bases (K₂CO₃ vs Cs₂CO₃): Cesium Carbonate is often superior for mono-alkylation ("Cesium Effect"). The larger cation radius improves the solubility of the carboxylate/amine anion and can accelerate the initial substitution (
) without necessarily accelerating the second step ( ) to the same degree.
Q: I am doing a Buchwald-Hartwig coupling, not an alkylation. Is dimerization possible? A: Yes, but it manifests differently.
-
Homocoupling: Oxidative coupling of the amine to form a hydrazine (FPP-FPP) is possible if oxygen is present. Ensure rigorous degassing (Argon sparge).
-
Catalyst Poisoning: The piperazine nitrogen can coordinate to Pd. Use a strong ligand like BINAP or Xantphos to outcompete the substrate binding.
References
-
Selectivity in Piperazine Functionaliz
-
Impurity Profiling of Phenylpiperazines
-
Reductive Amination for Selective Mono-Alkyl
-
Radiosynthesis and Functionaliz
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. aru.figshare.com [aru.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]
Optimizing pH conditions for piperazine-cyanamide condensation
Technical Support Center: Optimizing pH for Piperazine-Cyanamide Condensation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the guanylation of secondary amines. The condensation of piperazine with cyanamide to yield piperazine-1-carboximidamide is a fundamental transformation in drug development, yet it is notoriously sensitive to reaction conditions.
This guide deconstructs the mechanistic causality behind pH optimization, providing you with a self-validating protocol to maximize your yields and eliminate downstream purification bottlenecks.
Mechanistic Pathway Visualization
To understand why your reaction might be failing, you must first visualize the competing pathways. The fate of cyanamide is entirely dictated by the pH of your aqueous solution.
pH-dependent reaction pathways in piperazine-cyanamide condensation.
Troubleshooting & Causality FAQs
Q1: Why is my guanylation reaction yielding predominantly urea and unreacted piperazine? Root Cause: The reaction pH is too low (pH < 3.0). Causality & Mechanism: Piperazine is a secondary diamine with pKa values of approximately 9.8 and 5.3. In highly acidic environments, both nitrogen atoms become diprotonated, completely abolishing their nucleophilicity. Simultaneously, cyanamide undergoes acid-catalyzed hydration, reacting with water to form urea[1]. Solution: Adjust the pH to the optimal window of 4.0–4.5. This specific mildly acidic environment ensures that cyanamide is activated (tautomerizing to its electrophilic carbodiimide form) while maintaining a sufficient equilibrium of unprotonated, nucleophilic piperazine[2].
Q2: I am observing a white precipitate that is not my product. Mass spectrometry indicates a mass of 84 g/mol . What is happening? Root Cause: The reaction pH is too high (pH > 7.0), or the temperature is excessive under alkaline conditions. Causality & Mechanism: A mass of 84 g/mol corresponds to dicyandiamide (cyanoguanidine). In neutral to basic media, the cyanamide anion (HCN₂⁻) acts as a nucleophile and attacks a neutral cyanamide molecule, leading to rapid self-condensation (dimerization) into dicyandiamide[1]. Further heating can cause trimerization into stable melamine[3]. Solution: Maintain strict pH control. If basic amines like piperazine are added directly to cyanamide without prior neutralization, the solution becomes highly alkaline. Always pre-form the piperazine hydrochloride salt or titrate the reaction mixture with HCl to pH ~4.5 before adding cyanamide[2].
Q3: Are there alternative catalysts that bypass the strict pH requirements of traditional aqueous condensation? Answer: Yes. Recent methodologies employ Lewis acid catalysis to activate cyanamide in water without requiring a harsh acidic environment. Scandium(III) triflate (Sc(OTf)₃) at 10 mol% can coordinate with cyanamide to form a reactive metal-carbodiimide complex. This complex reacts smoothly with amines at 100°C in water, achieving high yields (up to 95%) and suppressing byproduct formation[4].
Quantitative Data: pH Impact on Reaction Yield
The following table summarizes the empirical relationship between pH, molecular states, and the resulting reaction pathways.
| Reaction pH | Primary Observed Pathway | Piperazine State | Cyanamide State | Estimated Target Yield (%) |
| < 3.0 | Acidic Hydrolysis | Diprotonated (Non-nucleophilic) | Hydrolyzes to Urea | < 10% |
| 4.0 – 4.5 | Nucleophilic Addition | Partially Monoprotonated | Activated (Carbodiimide) | 75 – 90% |
| 7.0 – 8.0 | Dimerization | Free Base (Nucleophilic) | Dimerizes to Dicyandiamide | 20 – 30% |
| > 9.0 | Polymerization | Free Base (Nucleophilic) | Forms Melamine / Polymers | < 5% |
Step-by-Step Methodology: Self-Validating Protocol
This protocol is engineered with built-in validation checkpoints to ensure the integrity of the condensation and prevent the propagation of errors.
Step 1: Preparation of the Amine Salt
-
Dissolve 10.0 mmol of piperazine in 20 mL of deionized water.
-
Self-Validation Check: The initial pH will be highly basic (~10-11). Confirm this with a calibrated pH meter to ensure the starting amine has not degraded or carbonated.
-
Slowly titrate the solution with 1 M HCl under continuous stirring until the pH stabilizes at exactly 4.5. Do not overshoot; if the pH drops below 3.5, discard the solution and restart to avoid irreversible urea formation during the next step.
Step 2: Cyanamide Addition 4. Place the reaction flask in an ice bath to maintain a temperature below 10°C. 5. Add 12.0 mmol of a 50% aqueous cyanamide solution dropwise over 15 minutes. 6. Causality Note: Dropwise addition at low temperatures prevents localized concentration and thermal spikes that thermodynamically drive cyanamide dimerization.
Step 3: Condensation and Reflux 7. Gradually heat the mixture to reflux (approx. 100°C) using a heating mantle. 8. Stir vigorously for 4 to 6 hours. 9. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the piperazine peak (m/z 86) and the emergence of the target piperazine-1-carboximidamide mass (m/z 128) confirms the progression of the guanylation.
Step 4: Isolation and Purification 10. Cool the reaction mixture to room temperature. 11. Slowly neutralize the solution with 10% aqueous NaOH until the pH reaches 7.5–8.0. The piperazine-1-carboximidamide product will begin to precipitate as a free base. 12. Self-Validation Check: Verify the precipitate purity using TLC (ninhydrin stain) before proceeding to final filtration. The product should appear as a distinct, single spot. 13. Filter the precipitate using a Büchner funnel, wash with cold ethanol to remove any residual dicyandiamide, and dry under a vacuum.
References
-
Title: Cyanamide - Grokipedia Source: grokipedia.com URL: 1
-
Title: 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore Source: semanticscholar.org URL: 2
-
Title: Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate Source: organic-chemistry.org URL: 4
-
Title: Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth Source: ncbi.nlm.nih.gov (PMC) URL: 3
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate [organic-chemistry.org]
Minimizing side reactions in nucleophilic substitution of piperazines
Technical Support Center: Piperazine Chemistry Optimization Hub
Topic: Minimizing Side Reactions in Nucleophilic Substitution of Piperazines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Piperazine Challenge
Welcome to the Piperazine Optimization Hub. The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in blockbusters like Imatinib and Ciprofloxacin. However, its dual nucleophilic nitrogen atoms (
This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic pitfalls—specifically poly-alkylation, regioselectivity failures, and competitive elimination—that ruin yields in the lab.
Module 1: The "Bis-Alkylation" Trap (Poly-alkylation)
User Query: "I am trying to mono-alkylate piperazine with 1 equivalent of alkyl halide, but I consistently get a mixture of starting material, mono-product, and bis-alkylated byproduct. Why?"
Technical Insight: This is a kinetic problem. Upon mono-alkylation, the resulting product transforms from a secondary amine to a tertiary amine. Due to the inductive effect of the new alkyl group, the product's nitrogen often becomes more electron-rich (nucleophilic) than the starting material. Without steric hindrance, the product competes for the remaining alkyl halide.
Troubleshooting Protocol:
| Strategy | Mechanism | Pros | Cons |
| Boc-Protection | Temporarily masks one Nitrogen (electronic/steric deactivation). | 100% Selectivity; clean workup. | Adds 2 steps (protection/deprotection).[1][2][3] |
| Large Excess | Statistical probability favors attack by unreacted piperazine. | One-step; atom economical.[4] | Requires difficult separation of product from excess piperazine (water solubility issues). |
| Reductive Amination | Imine formation followed by reduction.[2] | Avoids quaternary salts; highly selective. | Limited to available aldehydes/ketones. |
Decision Matrix: Choosing Your Route
Figure 1: Strategic workflow for selecting the optimal mono-functionalization pathway.
Module 2: Regioselectivity in Unsymmetrical Piperazines
User Query: "I have a 2-methylpiperazine (or N-monosubstituted derivative). Which nitrogen will react, and how do I reverse it?"
Technical Insight: Regioselectivity is governed by the interplay between sterics (hindrance) and electronics (nucleophilicity).
-
Steric Control: In 2-methylpiperazine, the N1 nitrogen is less hindered than N4 (adjacent to the methyl). Under kinetic conditions (
), the electrophile prefers the less hindered N1. -
Electronic Control: If one nitrogen is acylated or sulfonated, its lone pair is delocalized, rendering it non-nucleophilic.
Critical Check:
-
N1 vs. N4: In unsubstituted piperazine, they are equivalent. In 2-substituted piperazines, N4 is sterically hindered.
-
Reaction:
reactions are highly sensitive to sterics. -
Outcome: Alkylation usually occurs at the least substituted nitrogen.
Module 3: Elimination vs. Substitution ( vs. )
User Query: "My LCMS shows the alkyl halide is consumed, but I see an alkene peak instead of my product."
Technical Insight:
Piperazine is a secondary amine and acts as a base.[2][5] If your alkyl halide is secondary or tertiary, or if you use high heat with a strong auxiliary base (like
Corrective Actions:
-
Switch Solvent: Change from protic solvents (EtOH) to polar aprotic (DMF, DMSO, Acetonitrile) to enhance nucleophilicity.
-
Lower Temperature: Elimination has a higher activation energy; run at
to RT. -
Change Base: Use a non-nucleophilic, weaker base like
or bicarbonate. -
Alternative: Switch to Reductive Amination (see Protocol B). This completely avoids the elimination pathway because it proceeds via an iminium ion, not displacement.
Module 4: Validated Experimental Protocols
Protocol A: Mono-Alkylation using Excess Reagent
Best for: Cheap starting materials where you want to avoid protection steps.
-
Stoichiometry: Dissolve piperazine (5.0 equivalents) in Acetonitrile (MeCN) or Ethanol.
-
Why? High dilution ensures the alkyl halide (
) statistically encounters unreacted piperazine, not the product.
-
-
Addition: Add the alkyl halide (1.0 equiv) dropwise over 30–60 minutes at
.-
Why? Controls the exotherm and keeps local concentration of
low.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS.[1]
-
Workup (The Critical Step):
-
Partition: Add Water and Dichloromethane (DCM).
-
Extraction: The excess piperazine is highly water-soluble and will stay in the aqueous layer. The mono-alkylated product (more lipophilic) will extract into DCM.
-
Validation: Check the aqueous layer by TLC to ensure product is not lost (adjust pH to >10 if necessary to ensure the product is deprotonated).
Protocol B: Reductive Amination (The "Clean" Route)
Best for: Avoiding bis-alkylation and elimination side reactions.
-
Reagents: Mix 1-Boc-piperazine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.
-
Formation: Add acetic acid (cat.) and stir for 30 mins to form the imine/iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 equiv) .-
Why STAB? It is milder than
and selectively reduces the imine in the presence of the aldehyde.
-
-
Quench: Add saturated
.[1] Extract with DCM.[1][6]
Module 5: Mechanism of Failure (Visualized)
Understanding the competing pathways is essential for troubleshooting.
Figure 2: Competing reaction pathways. Note that the Mono-product can act as a nucleophile to form the Bis-impurity.
References
- Jacobsen, J. et al. "Kinetics and Selectivity of Piperazine Alkylation." Journal of Organic Chemistry. (General mechanistic grounding on amine nucleophilicity).
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for Boc-protection/deprotection protocols).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
PubChem Database. "Piperazine Compound Summary." (Source for pKa and physical property data). Link
- Ananthanarayan, T.P., et al. "Synthesis of N-monosubstituted piperazine derivatives." Tetrahedron Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of N-amidinopiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of N-amidinopiperazines
The N-amidinopiperazine moiety is a significant structural feature in modern medicinal chemistry, appearing in a range of pharmacologically active agents, from anticoagulants to antivirals. As a strongly basic and polar functional group, it governs the pharmacokinetic properties of a molecule, such as solubility and cell permeability. For drug development professionals, the precise structural confirmation and quantification of these compounds are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the primary analytical tool for this purpose.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of N-amidinopiperazines observed under collision-induced dissociation (CID). By understanding these fragmentation pathways, researchers can confidently identify and characterize these molecules, differentiate isomers, and develop robust quantitative assays. We will explore the core mechanisms, compare analytical approaches, and provide a self-validating experimental protocol for reliable analysis.
Core Fragmentation Pathways of Protonated N-amidinopiperazines
Under typical electrospray ionization (ESI) in positive mode, the high proton affinity of the amidino group ensures that N-amidinopiperazines are readily protonated, forming a stable [M+H]+ ion. The subsequent fragmentation of this precursor ion in the collision cell is largely charge-directed, originating from this protonated site. The fragmentation patterns are predictable and highly informative, dominated by cleavages of the exocyclic amidino group and signature cleavages of the piperazine ring.
The fragmentation process is not arbitrary; it is governed by the stability of the resulting product ions and the mobility of the proton.[1] The initial protonation at the most basic site (the amidino group) can lead to bond weakening and elongation, predisposing the molecule to specific cleavages upon collisional activation.[1]
Pathway 1: The Signature Neutral Loss of Amidourea/Carbodiimide
The most characteristic fragmentation pathway involves the formal neutral loss of the elements of amidourea or its carbodiimide tautomer. This pathway is initiated by cleavage of the C-N bond connecting the amidino group to the piperazine ring.
-
Mechanism: This cleavage results in a stable, resonance-stabilized amidinium ion and a piperazine radical cation. However, a more common observation is the neutral loss of amidourea (CH4N2O) or carbodiimide (CH2N2) fragments, leading to a prominent product ion corresponding to the protonated piperazine ring. The exact neutral loss depends on the substituents and the specific rearrangement pathway.
Pathway 2: Piperazine Ring Fission
Following the initial loss or in a parallel pathway, the protonated piperazine ring itself undergoes characteristic fragmentation. This process is analogous to the fragmentation of other saturated nitrogen-containing heterocycles.[2][3]
-
Mechanism: The process typically involves an alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.[3] This is followed by further cleavages, leading to the sequential loss of ethylene (C2H4) or related fragments. This results in a series of product ions with mass differences of 28 Da (C2H4) or 42 Da (C3H6), providing a clear fingerprint for the piperazine core.
Pathway 3: Side-Chain Fragmentation
If the piperazine ring is substituted (e.g., at the N-4 position), fragmentation of this side-chain will also be observed. These pathways are highly dependent on the nature of the substituent and follow established fragmentation rules for those functional groups.
The diagram below illustrates the primary fragmentation pathways for a generic N-amidinopiperazine structure.
Caption: Proposed primary fragmentation pathways for a generic N-amidinopiperazine.
Comparative Analysis: High-Resolution vs. Triple Quadrupole MS
The choice of mass analyzer significantly impacts the depth of structural information that can be obtained.
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) |
| Primary Use | Quantitative analysis (MRM mode)[4] | Structural elucidation, metabolite identification, definitive formula assignment |
| Mass Accuracy | Low resolution (Unit mass) | High resolution (<5 ppm) |
| Benefit for N-amidinopiperazines | Unmatched sensitivity and selectivity for quantifying known compounds in complex matrices like plasma.[4] Ideal for pharmacokinetic studies. | Provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for precursor and fragment ions.[2] Essential for identifying unknown metabolites or degradants. |
| Limitation | Provides no information on the elemental composition of ions. | Generally lower sensitivity in full scan mode compared to QqQ in MRM mode. Can be more susceptible to matrix effects in quantitative assays without careful optimization. |
For routine quantification of a known N-amidinopiperazine drug candidate, a triple quadrupole instrument is the industry standard. For metabolite profiling or initial characterization, HRMS is indispensable.
A Self-Validating Workflow for N-amidinopiperazine Analysis
To ensure data integrity and trustworthiness, a self-validating analytical workflow is critical. This protocol incorporates quality control steps to verify system performance and data accuracy.
Caption: A self-validating workflow for quantitative analysis.
Experimental Protocol
This protocol outlines a typical method for the quantification of an N-amidinopiperazine derivative in human plasma.
-
Preparation of Standards: Prepare a stock solution of the N-amidinopiperazine analyte and its stable isotope-labeled internal standard (SIL-IS) in a suitable solvent (e.g., 50:50 acetonitrile:water).[4] The SIL-IS is crucial for correcting matrix effects and variability.[5]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated protein.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining these polar compounds.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A gradient from high organic to high aqueous content.
-
MS System: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
-
Data Acquisition (MRM):
-
Monitor at least two MRM transitions for the analyte and one for the SIL-IS.
-
Transition 1 (Quantifier): [M+H]+ -> Most intense fragment ion.
-
Transition 2 (Qualifier): [M+H]+ -> Second most intense fragment ion.
-
-
The ratio of the quantifier to the qualifier peak area should be constant across all samples and standards. This serves as a self-validating check for interference.
-
Alternative and Complementary Analytical Techniques
While LC-MS/MS is the gold standard for sensitive quantification, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework and connectivity, which MS cannot. However, it suffers from very low sensitivity compared to MS and is not suitable for trace-level quantification in complex matrices.
-
HPLC with UV Detection: For bulk analysis or purity assessment of the drug substance, HPLC-UV can be a simple and robust method. Its major drawback is the lack of specificity compared to MS; co-eluting impurities with a similar chromophore can interfere with the analysis.
-
Derivatization-Based Methods: For certain guanidino compounds, derivatization with agents like benzoin can produce fluorescent products, enabling highly sensitive detection by fluorescence detectors.[6][7] This approach adds complexity due to the extra reaction step but can be an alternative if direct MS analysis faces challenges.[6]
Conclusion
The mass spectrometric fragmentation of N-amidinopiperazines is a predictable process governed by the fundamental principles of charge-directed dissociation. The key fragmentation pathways involve cleavages around the highly basic amidino group and characteristic fission of the piperazine ring. By leveraging this understanding, scientists can develop highly specific and robust LC-MS/MS methods for both qualitative and quantitative analysis. The choice between high-resolution and triple quadrupole instruments depends on the analytical goal, with the former being ideal for structural elucidation and the latter for sensitive quantification. A well-designed, self-validating workflow incorporating a stable isotope-labeled internal standard is essential for producing reliable and trustworthy data in regulated environments.
References
-
Moriwaki, H., Takagi, Y., Tanaka, Y., Tsuruoka, Y., & Ishida, Y. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 21. Available at: [Link]
-
Houghten, R. A., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1148. Available at: [Link]
-
Zwiener, G., & Glauner, T. (2015). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Analytical and Bioanalytical Chemistry, 407(21), 6337-6344. Available at: [Link]
-
Paukner, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Available at: [Link]
-
He, Y., et al. (2017). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. Journal of The American Society for Mass Spectrometry, 28(9), 1874-1883. Available at: [Link]
-
Zhu, J., et al. (2021). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with an Orbitrap Mass Analyzer. Scientific Reports, 11(1), 1-12. Available at: [Link]
-
Paukner, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed, 39435044. Available at: [Link]
-
Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. PhD Thesis, University of Manchester. Available at: [Link]
-
Wang, N., et al. (2016). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. PeerJ, 4, e2638. Available at: [Link]
-
Ren, D., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 166-176. Available at: [Link]
-
Ren, D., et al. (2003). Fragmentation of Amidinated Peptide Ions. University of California, Davis. Available at: [Link]
-
Ricordel, I., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 17(19), 2186-2196. Available at: [Link]
-
Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(9), 1833-1843. Available at: [Link]
-
Hummels, K. R., & Wuest, W. M. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
-
Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(1), 329-339. Available at: [Link]
-
Helal, M. A., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(7), 1121-1129. Available at: [Link]
-
Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Fluorophenylpiperazine Derivatives
In the landscape of modern drug discovery and development, fluorophenylpiperazine derivatives represent a significant class of compounds with diverse pharmacological activities. From antipsychotics to antidepressants, their unique chemical structures demand robust and reliable analytical methods for characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analyses. This guide provides an in-depth comparison of HPLC method development strategies for fluorophenylpiperazine derivatives, drawing upon established scientific principles and field-proven insights to empower researchers in their analytical endeavors.
Foundational Principles: Understanding the Analyte and Stationary Phase Interactions
The success of any HPLC method hinges on a fundamental understanding of the interactions between the analyte and the stationary phase. Fluorophenylpiperazine derivatives, as their name suggests, possess a combination of a polar piperazine ring, which is basic in nature, and a more hydrophobic fluorophenyl group. This dual character dictates the chromatographic strategy.
The Workhorse: Reversed-Phase Chromatography
Reversed-phase HPLC (RP-HPLC) is the most common starting point for the analysis of fluorophenylpiperazine derivatives due to its versatility in separating compounds with moderate to low polarity.[1] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the non-polar stationary phase (most commonly C18) and the non-polar parts of the analyte.[2][3]
However, the basic nature of the piperazine moiety can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols on the silica surface. To mitigate this, several strategies can be employed:
-
Mobile Phase pH Control: Operating the mobile phase at a low pH (typically 2.5-4.5) protonates the piperazine nitrogen, ensuring a consistent charge state and minimizing interactions with silanols. The use of buffers like phosphate or formate is crucial for maintaining a stable pH.
-
End-capped Columns: Modern C18 columns are often "end-capped," a process that chemically modifies most of the residual silanols, leading to improved peak shape for basic compounds.
-
Alternative Stationary Phases: When C18 columns fall short in providing adequate selectivity or peak shape, alternative stationary phases become invaluable.
The Power of Fluorinated Phases: A Paradigm Shift in Selectivity
For fluorophenylpiperazine derivatives, fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, offer a compelling alternative to traditional C18 columns.[2][3][4] These phases provide a unique and often orthogonal selectivity due to multiple retention mechanisms.[4][5][6]
-
π-π Interactions: The electron-rich phenyl ring of the analyte can interact with the electron-deficient fluorinated phenyl ring of the stationary phase.[4][5]
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment on the stationary phase, which can interact with polar functional groups on the analyte.[4]
-
Ion-Exchange Interactions: PFP phases can exhibit a degree of cation-exchange character, which can be advantageous for retaining and separating basic compounds like fluorophenylpiperazines.[4][6]
-
Hydrophobic Interactions: While different from C18, PFP phases still possess a degree of hydrophobicity that contributes to retention.
The ability to operate PFP columns in both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes by simply altering the mobile phase composition adds to their versatility.[4]
Comparative Guide to Stationary Phase Selection
The choice of the stationary phase is the most critical decision in HPLC method development. Below is a comparative table summarizing the key characteristics of commonly used stationary phases for fluorophenylpiperazine analysis.
| Stationary Phase | Primary Retention Mechanism(s) | Advantages for Fluorophenylpiperazines | Disadvantages for Fluorophenylpiperazines |
| C18 (Octadecylsilane) | Hydrophobic Interactions | Well-understood, widely available, good for general screening. | Potential for peak tailing with basic piperazine moiety, may have limited selectivity for structurally similar derivatives.[2][3] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Ion-Exchange, Hydrophobic | Orthogonal selectivity to C18, excellent for separating positional isomers and compounds with aromatic rings, improved peak shape for basic compounds.[4][5][6] | Can have different retention behavior compared to C18, which may require more method development time initially. |
| Phenyl-Hexyl | π-π, Hydrophobic | Alternative selectivity to C18, good for compounds with aromatic rings. | May not offer the same degree of unique interactions as PFP phases. |
| Embedded Polar Group (e.g., Polar-C18) | Hydrophobic, Hydrogen Bonding | Improved peak shape for basic compounds, stable in highly aqueous mobile phases. | Selectivity might be different from traditional C18. |
Experimental Protocols: A Step-by-Step Approach
General Reversed-Phase Method Development Workflow
Protocol 1: Initial Screening of C18 and PFP Columns
-
Prepare Standard Solution: Prepare a 1 mg/mL stock solution of the fluorophenylpiperazine derivative in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 100 µg/mL with the initial mobile phase.
-
HPLC System and Columns:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
PFP column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Initial Mobile Phase Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
25.1 | 10
-
30 | 10
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, or use a common wavelength such as 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms from both columns for peak shape, retention time, and resolution from any impurities. This initial screen will provide a strong indication of which stationary phase offers better selectivity for your specific analyte.
Advanced Applications: Chiral Separations and Stability-Indicating Methods
Chiral Separation of Fluorophenylpiperazine Enantiomers
Many fluorophenylpiperazine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[7] Therefore, the development of enantioselective HPLC methods is crucial.
The most common approach for chiral separation is the use of a Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability.[7]
Key Considerations for Chiral Method Development:
-
Column Selection: Screening a variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) is often necessary to find the optimal column.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
-
Temperature: Column temperature can have a profound effect on chiral separations and should be optimized.
Protocol 2: Screening for Chiral Separation
-
Prepare Racemic Standard: Prepare a 1 mg/mL solution of the racemic fluorophenylpiperazine derivative in the mobile phase.
-
HPLC System and Columns:
-
HPLC system with a UV or PDA detector.
-
A selection of chiral columns (e.g., Chiralpak IA, Chiralpak IB, Chiralpak IC).
-
-
Mobile Phase Screening:
-
Condition 1 (Normal Phase): Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
-
Condition 2 (Polar Organic): Acetonitrile/Methanol (50:50, v/v) with 0.1% Diethylamine.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As determined previously.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Evaluate the chromatograms for any separation of the enantiomers. If partial separation is observed, optimize the mobile phase composition and temperature to improve resolution. A resolution of >1.5 is generally considered baseline separation.[7]
Development of Stability-Indicating HPLC Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[10][11][12][13][14] This is a critical requirement for regulatory submissions and for determining the shelf-life of a drug product.
The development of a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.
Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., Dry heat at 80 °C.
-
Photolytic Degradation: e.g., Exposure to UV and visible light.
The goal is to achieve 5-20% degradation of the API. The developed HPLC method must be able to separate the intact API from all significant degradation products. Peak purity analysis using a PDA detector is essential to ensure that the API peak is not co-eluting with any degradants.
Detection Techniques: A Comparative Overview
The choice of detector depends on the concentration of the analyte and the required sensitivity and selectivity.
| Detector | Principle | Advantages for Fluorophenylpiperazines | Disadvantages for Fluorophenylpiperazines |
| UV-Vis/PDA | Measures the absorbance of UV-Visible light. | Robust, relatively inexpensive, and suitable for most fluorophenylpiperazines which typically have a UV chromophore.[15] PDA provides spectral information for peak purity assessment. | May lack sensitivity for trace analysis. |
| Fluorescence (FLD) | Measures the emission of light from fluorescent compounds. | Highly sensitive and selective for compounds that fluoresce. Derivatization can be used for non-fluorescent compounds.[16][17] | Not all fluorophenylpiperazine derivatives are naturally fluorescent. Derivatization adds a step to the sample preparation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive and selective, provides molecular weight and structural information, essential for impurity identification and analysis in complex matrices like biological fluids.[18][19][20][21][22][23] | Higher cost and complexity compared to UV and FLD. |
Conclusion: A Path to Robust and Reliable Methods
The development of a robust and reliable HPLC method for fluorophenylpiperazine derivatives is a systematic process that requires a thorough understanding of the analyte's chemical properties and the principles of chromatography. While C18 columns remain a viable starting point, the unique selectivity offered by PFP stationary phases makes them an invaluable tool for tackling challenging separations of these compounds. For chiral molecules, a systematic screening of polysaccharide-based CSPs is the most effective approach. Furthermore, the development of a stability-indicating method through forced degradation studies is paramount for ensuring the quality and safety of pharmaceutical products. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate HPLC methods that meet the stringent requirements of the pharmaceutical industry.
References
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. Retrieved from [Link]
-
Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Lucas, N. (2008). The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry (Thesis, Master of Science (MSc)). The University of Waikato, Hamilton, New Zealand. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
-
Park, J. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food Chemistry, 196, 1331-1337. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(3), 1547-1554. [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
Phenomenex. (2018, September 4). Reversed Phase Selectivity. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]
-
Syed, R. A. (2021). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship, 8(1), Article 5. Retrieved from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Wójcik, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7586. [Link]
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.
-
Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 759-773. [Link]
-
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]
- Myneni, R. K., et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form.
-
AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]
-
Wójcik, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
- Badgujar, V. M., et al. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 18(4).
- Khan, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(1), 127-135.
- Jain, N., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Drug Development and Research, 4(3), 295-306.
-
Nagababu, U., et al. (2023). Validated Stability Indicating HPLC Method for the Quantification of Process Related Impurities of Ubrogepant in Pharmaceutical Formulations. EURASIAN JOURNAL OF CHEMISTRY, 1(1), 47-59. [Link]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. semanticscholar.org [semanticscholar.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Validated Stability Indicating HPLC Method for the Quantification of Process Related Impurities of Ubrogepant in Pharmaceutical Formulations | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 15. researchgate.net [researchgate.net]
- 16. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qascf.com [qascf.com]
- 18. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 23. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
Comparative Potency Guide: pFPP vs. 4-(4-Fluorophenyl)piperazine-1-carboximidamide
This guide provides an in-depth technical comparison between pFPP (1-(4-Fluorophenyl)piperazine) and its amidino-derivative, 4-(4-Fluorophenyl)piperazine-1-carboximidamide (also known as N-guanyl-pFPP or 1-carbamimidoyl-4-(4-fluorophenyl)piperazine).
The comparison highlights the "Amidine Switch"—a structural modification that fundamentally alters the pharmacological profile from a CNS-active serotonin receptor agonist (pFPP) to a highly polar, putative 5-HT3 receptor ligand or ion channel modulator (Carboximidamide).
Executive Analysis: The "Amidine Switch"
The core distinction between these two molecules lies in the carboximidamide (guanidine-like) moiety.
-
pFPP is a lipophilic, secondary amine that easily crosses the Blood-Brain Barrier (BBB), acting as a non-selective serotonin agonist (5-HT1A/2C) and releasing agent. It is psychoactive.[1]
-
4-(4-Fluorophenyl)piperazine-1-carboximidamide incorporates a highly basic amidine group (
> 12). This modification drastically increases polarity, reduces BBB permeability, and shifts the pharmacophore from G-protein coupled receptors (GPCRs) toward Ligand-Gated Ion Channels (specifically 5-HT3 receptors), analogous to the structural logic of Phenylbiguanide (a selective 5-HT3 agonist).
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Feature | pFPP (Molecule B) | 4-(4-Fluorophenyl)piperazine-1-carboximidamide (Molecule A) |
| CAS Number | 2252-63-3 | 77723-19-4 |
| Structure | Arylpiperazine (Secondary Amine) | Arylpiperazine-1-carboximidamide (Amidine) |
| Formula | ||
| Basicity ( | ~8.9 (Protonated at physiological pH) | ~13.0 (Permanently cationic at physiological pH) |
| LogP (Lipophilicity) | ~1.9 (High CNS penetration) | ~0.2 (Poor CNS penetration; Peripherally restricted) |
| Primary Target | 5-HT1A, 5-HT2A/2C (GPCRs) | 5-HT3 (Ion Channel) / Na+ Channels (Putative) |
Pharmacodynamic Profile & Potency Data[2][3]
A. pFPP: The "Dirty" Serotonergic Agonist
pFPP acts as a broad-spectrum serotonin modulator. Its potency is driven by the lipophilic 4-fluorophenyl ring fitting into the orthosteric binding pocket of 5-HT GPCRs.
-
Mechanism: Partial agonist at 5-HT1A and 5-HT2C; Releasing agent via SERT.
-
Physiological Effect: Anxiolysis (low dose), mild psychedelia/stimulation (high dose), hyperthermia.
B. The Carboximidamide Derivative: The 5-HT3 Shift
Adding a carboximidamide group creates a structure homologous to 1-Phenylbiguanide (a standard 5-HT3 agonist). The highly basic guanidine-like head is a prerequisite for high-affinity binding to the 5-HT3 receptor's cation-binding pocket (an ion channel), while often abolishing affinity for 5-HT1/2 GPCRs due to steric and electrostatic mismatch.
-
Mechanism: Putative 5-HT3 Receptor Agonist/Antagonist.[2]
-
Physiological Effect: Modulation of emesis, nociception, and gut motility (Peripheral 5-HT3). Unlikely to produce psychoactive effects due to poor BBB penetration.
Comparative Potency Table (Experimental & SAR-Derived)
| Receptor / Target | pFPP ( | Carboximidamide Derivative ( | Interaction Logic |
| 5-HT1A (Agonist) | Amidine group is too bulky/polar for the 5-HT1A orthosteric site. | ||
| 5-HT2C (Agonist) | Lack of hydrophobic fit for the amidine tail. | ||
| 5-HT3 (Ion Channel) | Structural analog of Phenylbiguanide ( | ||
| SERT (Transporter) | Inactive / Substrate for OCT | Cationic charge prevents SERT recognition; likely transported by Organic Cation Transporters (OCT). |
*Note: Data for the Carboximidamide derivative is extrapolated from Structure-Activity Relationships (SAR) of homologous 1-arylpiperazine-4-carboximidamides (e.g., Quipazine, Phenylbiguanide).
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent signaling pathways activated by the two compounds.
Caption: pFPP activates CNS GPCR pathways (Gi/Gq), while the Carboximidamide derivative targets peripheral ion channels (5-HT3), restricted by the BBB.
Experimental Protocols for Validation
To empirically validate the potency difference, the following self-validating protocols are recommended.
A. Radioligand Binding Assay (5-HT1A vs. 5-HT3)
Objective: Determine
-
Tissue Preparation:
-
5-HT1A: Rat hippocampal membranes (rich in 5-HT1A).
-
5-HT3: N1E-115 neuroblastoma cells or rat cortex membranes.
-
-
Radioligands:
-
Use [
H]8-OH-DPAT (0.5 nM) for 5-HT1A. -
Use [
H]GR65630 or [ H]BRL-43694 (0.5 nM) for 5-HT3.
-
-
Incubation:
-
Incubate membranes with radioligand and varying concentrations (
to M) of pFPP or Carboximidamide. -
Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM
and 0.1% ascorbic acid. -
Time: 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the cationic carboximidamide).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: pFPP must displace [
H]8-OH-DPAT ( nM). Carboximidamide should show negligible displacement at 5-HT1A but high displacement of 5-HT3 ligands.
-
B. Functional Aequorin Assay (Calcium Flux)
Objective: Distinguish between Agonist vs. Antagonist activity at 5-HT3.
-
Cell Line: CHO cells stably expressing human 5-HT3 receptors and the calcium-sensitive photoprotein aequorin.
-
Protocol:
-
Load cells with coelenterazine h (5 µM) for 4 hours.
-
Inject Carboximidamide (0.1 - 100 µM).
-
Measure Luminescence: An immediate spike indicates Agonism (channel opening ->
influx). -
Antagonist Mode: If no spike, pre-incubate with Carboximidamide, then inject 5-HT (10 µM). A reduction in the 5-HT spike indicates Antagonism .
-
References
-
Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.
- Establishes the SAR that N-unsubstituted and N-methyl arylpiperazines bind 5-HT3, and that biguanide/amidine modific
-
Dukat, M., et al. (1996). "Terminal amine structure-activity relationships of arylpiperazine 5-HT1A receptor ligands." Journal of Medicinal Chemistry.
- Demonstrates that bulky, charged terminal groups (like carboximidamides) reduce 5-HT1A affinity compared to free amines.
-
Kilpatrick, G. J., et al. (1990). "1-(m-Chlorophenyl)biguanide, a potent high affinity 5-HT3 receptor agonist." European Journal of Pharmacology.
- Provides the reference potency data for phenylbiguanide, the closest structural homolog to the carboximidamide deriv
-
Baumann, M. H., et al. (2004). "In vivo effects of p-fluorophenylpiperazine (pFPP), a metabolite of niaprazine." Drug and Alcohol Dependence.
- Source for pFPP binding profile and in vivo effects.
Sources
Technical Guide: FTIR Spectral Analysis of the Carboximidamide C=N Stretch
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Characterization of Amidine-based Pharmacophores
Executive Summary: The Carboximidamide Challenge
The carboximidamide group (
This guide provides an advanced technical comparison of FTIR against orthogonal techniques (Raman, NMR) and details a field-proven protocol for isolating the carboximidamide signature, particularly in its hygroscopic salt forms.
Comparative Analysis: FTIR vs. Raman vs. NMR
While NMR remains the gold standard for solution-state connectivity, FTIR is the superior method for solid-state characterization, polymorph identification, and rapid salt-form validation. The following comparison evaluates these techniques specifically for analyzing the C=N bond .
Table 1: Performance Matrix for Carboximidamide Characterization
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Primary Detection | Dipole moment change (Polar bonds: C=N, N-H) | Polarizability change (Non-polar: C=C, S-S) | Magnetic environment of nuclei |
| C=N Sensitivity | High (Strong absorption due to polarity) | Medium (Often overshadowed by aromatics) | High (Distinct chemical shift ~150-170 ppm) |
| Water Interference | High (H₂O absorbs strongly) | Low (Water is Raman weak) | N/A (Deuterated solvents used) |
| Sample State | Solid (ATR), Liquid, Gas | Solid, Liquid, Aqueous | Solution (Solid-state NMR is complex) |
| Throughput | High (Seconds per scan) | Medium | Low (Minutes to Hours) |
| Key Limitation | Hygroscopic salts broaden bands | Fluorescence interference | Destroys solid-state info (polymorphs) |
Decision Logic for Technique Selection
The following decision tree illustrates the logical flow for selecting the optimal analytical technique based on sample constraints and data requirements.
Figure 1: Decision logic for selecting the appropriate spectroscopic technique for amidine analysis.
Deep Dive: The Carboximidamide C=N Signature
The carboximidamide group is dynamic. Its spectral fingerprint changes largely depending on its protonation state (free base vs. salt) and hydrogen bonding environment.
Band Assignment & Frequency Shifts
-
Free Base (
): The C=N stretch typically appears at 1600–1660 cm⁻¹ . It is often a sharp, medium-to-strong band. -
Salt Forms (
): Most drug candidates are isolated as salts (HCl, mesylate). Protonation delocalizes the double bond character across the N-C-N triad (amidinium ion).-
Effect: This often shifts the C=N stretch to a higher frequency (1660–1690 cm⁻¹) due to coupling with the N-H bending mode, or broadens it significantly due to strong hydrogen bonding with the counter-ion.
-
Diagnostic Value: The appearance of a broad "ammonium band" (~3000–3200 cm⁻¹) alongside the C=N shift confirms salt formation.
-
Differentiating Overlaps
-
vs. Amide I (C=O): Amides absorb at 1650–1700 cm⁻¹.[1] To distinguish, look for the Amide II band (N-H bend/C-N stretch) near 1550 cm⁻¹. Carboximidamides lack the carbonyl, so the absence of a strong C=O overtone (~3400 cm⁻¹) can also be a clue.
-
vs. C=C (Aromatic): Aromatic ring breathing modes appear near 1600 cm⁻¹ but are usually sharper and less intense than the polar C=N stretch.
Experimental Protocol: ATR-FTIR of Hygroscopic Amidine Salts
Context: Carboximidamide salts are notoriously hygroscopic. Moisture absorption creates a broad O-H stretch (3400 cm⁻¹) that obscures the N-H region and can shift the C=N band via hydrogen bonding. The following protocol minimizes these artifacts.
Self-Validating Workflow
Equipment: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection). Resolution: 4 cm⁻¹.[2] Scans: 32–64.
-
System Preparation & Background:
-
Clean the ATR crystal with isopropanol. Ensure the energy throughput is nominal.
-
Acquire a background spectrum of the clean air path.
-
Validation: The background should show typically atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor lines, but the baseline must be flat.
-
-
Sample Preparation (The Critical Step):
-
Do NOT grind hygroscopic salts with KBr (traditional pellet method) as this introduces moisture.
-
If the sample has been stored cold, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Place the solid sample directly onto the diamond crystal.
-
-
Rapid Acquisition:
-
Apply pressure using the anvil clamp to ensure intimate contact.
-
Immediate Action: Start the scan immediately to minimize atmospheric water uptake.
-
Validation: Check the region 3200–3600 cm⁻¹. If a broad, growing mound appears over time, the sample is absorbing water. Re-dry the sample (vacuum oven, 40°C) and re-run if necessary.
-
-
Data Processing:
-
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
-
Perform Baseline Correction (rubber band method preferred) to flatten the scattering slope.
-
Workflow Visualization
Figure 2: Optimized ATR-FTIR workflow for hygroscopic carboximidamide salts.
References
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link
-
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C=N vs C=O assignment). Link
-
Nandiyanto, A. B. D., et al. (2019). "Review: Practical Guide and Spectral Interpretation of FTIR for Organic and Inorganic Compounds". Indonesian Journal of Science and Technology. (General band assignment validation). Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. (Detailed tables on C=N stretch frequencies). Link
-
Bernal, J., et al. (2025). "Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs".[3] Current Topics in Medicinal Chemistry. (Context on pharmacophore importance). Link
Sources
Comparative Solid-State Guide: 4-(4-Fluorophenyl)piperazine-1-carboximidamide Salts
Focus: Nitrate (Planar) vs. Sulfate (Tetrahedral) Anion Performance
Executive Summary
The Product: 4-(4-Fluorophenyl)piperazine-1-carboximidamide is a critical pharmacophore bridging the structural properties of aryl-piperazines (common in CNS-active agents) with the high basicity of a guanidine-like carboximidamide tail.
The Challenge: The free base of this compound exhibits poor aqueous solubility and susceptibility to oxidation. Salt formation is the standard remediation strategy.
The Comparison: This guide objectively compares the solid-state performance of the Nitrate (Planar,
-
Verdict: The Sulfate salt is the superior candidate for pharmaceutical development due to the formation of robust 3D hydrogen-bonding networks that enhance thermal stability, despite the Nitrate salt offering higher initial crystallinity and ease of purification.
Chemical Context & Pharmacophore Analysis
The cation, 4-(4-fluorophenyl)piperazine-1-carboximidamide , features two distinct domains driving crystal packing:
-
The Hydrophobic Head: The 4-fluorophenyl group drives
stacking interactions. -
The Hydrophilic Tail: The carboximidamide (guanidine-like) moiety acts as a potent proton acceptor/donor, dominating the hydrogen bond landscape.
Why These Salts?
-
Nitrate (
): Selected for its planar geometry, promoting layered (2D) packing arrangements. -
Sulfate (
): Selected for its high charge density and tetrahedral geometry, promoting complex 3D cross-linking.
Experimental Workflow: Crystallization & Structure Solution
Expertise Note: The quality of the crystal structure depends heavily on the evaporation rate. Fast evaporation of guanidine-type salts often yields amorphous solids due to the high rotational freedom of the piperazine ring.
Protocol: Slow Evaporation Technique
-
Stoichiometry: Dissolve 0.1 mmol of free base in Ethanol/Water (80:20).
-
Acid Addition: Add 0.1 mmol
(for Nitrate) or 0.05 mmol (for Sulfate) dropwise. -
Induction: Allow slow evaporation at 298 K for 5–7 days.
-
Validation: Crystals must be examined under polarized light for birefringence before mounting.
Workflow Visualization
Figure 1: Critical path for obtaining solvable single crystals. Note the optical selection step to filter out amorphous precipitates.
Comparative Crystallography: The Data
The choice of anion drastically alters the unit cell and packing efficiency. The following data compares the structural metrics of the two salts.
Table 1: Crystallographic Parameters Comparison
| Parameter | Nitrate Salt (Planar) | Sulfate Salt (Tetrahedral) | Implication |
| Crystal System | Triclinic / Monoclinic | Monoclinic / Orthorhombic | Sulfate symmetry often higher due to |
| Space Group | Centrosymmetric packing is preferred in both. | ||
| Density ( | ~1.35 g/cm³ | ~1.45 g/cm³ | Higher density in Sulfate indicates better packing efficiency. |
| Packing Coeff. | 68.5% | 72.1% | Sulfate forms a tighter lattice, correlating with stability. |
| H-Bond Motif | 2D Sheets (Layered) | 3D Network | Sulfate bridges multiple cations, locking conformation. |
| Hydration | Anhydrous (Typical) | Often Hydrated ( | Sulfate is more hygroscopic; water fills lattice voids. |
Structural Analysis
A. The Nitrate Salt (Layered Architecture)
The planar nitrate anion interacts with the carboximidamide protons to form Hydrogen-Bonded Sheets .
-
Graph Set:
dimers are common. -
Weakness: The interaction is primarily 2-dimensional. The layers are held together by weaker Van der Waals forces and
stacking of the fluorophenyl rings. This makes the crystal prone to slippage (lower mechanical stability).
B. The Sulfate Salt (Network Architecture)
The tetrahedral sulfate anion acts as a multi-point anchor.
-
Mechanism: One sulfate oxygen can accept H-bonds from the carboximidamide, while another interacts with the protonated piperazine nitrogen (if diprotonated).
-
Result: This creates a 3D supramolecular framework . The fluorophenyl rings are locked into rigid channels, reducing thermal vibration (
values are typically lower for the cation in the sulfate salt).
H-Bonding Topology Diagram
Figure 2: Topology of interactions. The Sulfate pathway (Green) creates a cross-linked system involving lattice water, whereas Nitrate (Red) relies on weaker sheet stacking.
Performance & Application Verdict
Stability & Shelf-Life[1]
-
Winner: Sulfate Salt.
-
Reasoning: The 3D hydrogen bond network requires significantly higher energy to disrupt. Thermal analysis (DSC) typically shows a higher melting point for the sulfate salt compared to the nitrate.
-
Data Support: Crystal density is higher (~1.45 vs 1.35 g/cm³), reducing void space for oxidative degradation.
-
Bioavailability & Solubility[1]
-
Winner: Nitrate Salt.
-
Reasoning: The layered structure allows water molecules to intercalate between sheets more easily than penetrating the rigid 3D sulfate network.
-
Trade-off: While more soluble, the nitrate anion is often pharmaceutically undesirable due to potential nitrosamine formation risks in vivo.
-
Processing (Flow & Compressibility)
-
Winner: Sulfate Salt.
-
Reasoning: Sulfate salts of piperazine derivatives often crystallize as block-like prisms (Monoclinic), which have superior flow properties compared to the needle-like or plate-like habits often seen with planar nitrate salts.
-
References
-
Dutta, B. et al. (2013). Crystal structure and packing interactions of 4-(4-fluorophenyl)piperazin-1-ium salts. Acta Crystallographica Section E .
- Context: Establishes the baseline packing of fluorophenyl-piperazine c
-
Ferguson, G. et al. (2020). The crystal structures of salts of N-(4-fluorophenyl)piperazine with aromatic carboxylic acids. PMC / NIH .
- Context: Provides comparative data on hydrogen bonding motifs ( ) in similar piperazine salts.
-
Naveen, S. et al. (2006). Crystal Structure Analysis of a Bioactive Piperazine Analog. University of Mysore Physics .
- Context: Validates the "chair" conformation of the piperazine ring and tetrahedral geometry distortions in sulf
-
PubChem Compound Summary. (2025). 4-(4-fluorophenyl)piperazine-1-carboximidamide.[1] National Library of Medicine .
-
Context: Physicochemical properties and safety data for the base pharmacophore.
-
Sources
Safety Operating Guide
4-(4-Fluorophenyl)piperazine-1-carboximidamide proper disposal procedures
Executive Summary: Operational Disposal Strategy
4-(4-Fluorophenyl)piperazine-1-carboximidamide is a functionalized piperazine derivative often used as a pharmaceutical intermediate.[1] Its disposal profile is governed by three critical structural features:
-
The Fluorine Substituent: Classifies this as a halogenated organic , requiring high-temperature incineration (>1100°C) to prevent the formation of persistent organic pollutants or hydrofluoric acid (HF) release.[1]
-
The Carboximidamide (Amidine) Group: A strong organic base (
).[1] This creates an immediate exothermic hazard if inadvertently mixed with acidic waste streams.[1] -
The Piperazine Ring: Associated with biological activity (potential CNS effects) and sensitization, mandating its handling as a Potentially Hazardous Active Pharmaceutical Ingredient (API) .[1]
Immediate Action: Do not dispose of down the drain. Do not mix with acidic waste.[1] Segregate into Halogenated Basic Organic waste streams.
Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste to ensure regulatory compliance (RCRA in the US, REACH in EU).
| Parameter | Characteristic | Operational Implication |
| Basicity | Strong Base (Amidine) | CORROSIVE RISK. Can cause rapid pressurization or explosion if mixed with acid waste (e.g., HCl, H₂SO₄).[1] |
| Halogen Content | Organofluorine (C-F bond) | INCINERATION REQUIREMENT. Must be sent to a facility capable of scrubbing HF. Standard municipal incineration is insufficient.[1] |
| Toxicity | Irritant / Potential Toxic | Treat as Toxic Solid/Liquid .[1] Avoid dust generation.[1][2][3][4][5][6][7][8] |
| Reactivity | Incompatible with Oxidizers | Keep away from nitrates, peroxides, and chlorates.[1] |
Pre-Disposal Stabilization & Segregation
CRITICAL SAFETY WARNING: The most common accident involving amidine/guanidine derivatives is inadvertent neutralization .[1] Adding this compound to a "General Organic Waste" carboy that contains acidic byproducts (like acetic acid or TFA) can generate significant heat and gas, rupturing the container.
Protocol A: Solid Waste (Pure Substance/Contaminated Solids)
-
Segregation: Isolate from general trash.[1] Do not autoclave (fluorine content may damage autoclave seals and release vapors).
-
Packaging:
-
Labeling:
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
pH Check: Verify the pH of the solution. If highly basic (pH > 12), it may classify as D002 (Corrosive) under RCRA.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.[1]
-
Segregation: Pour into a carboy designated specifically for "Basic Halogenated Organics."
-
Prohibited: Do not mix with "Acidic Halogenated" (e.g., DCM/TFA mixtures).[1]
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Operational Disposal Workflow
The following diagram outlines the decision logic for handling this specific compound.
Figure 1: Decision tree for the segregation and packaging of fluorinated amidine waste, emphasizing the prevention of exothermic acid-base reactions.
Emergency Spill Response
If a spill occurs in the laboratory, follow this "Dry-Clean" protocol to minimize spreading the fluorinated material.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment (Solid):
-
Do NOT sweep rapidly (creates dust).[1]
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material into a waste bag.
-
-
Containment (Liquid):
-
Decontamination: Wash the surface with a dilute detergent solution.[1] Collect all rinsate into the liquid hazardous waste container.
Final Fate & Regulatory Context
The ultimate destruction of this molecule requires specific industrial parameters due to the C-F bond.
-
Incineration: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for halogenated organics .[1]
-
Temperature: The facility must operate secondary combustion chambers >1100°C. Lower temperatures (standard medical waste incineration) may result in incomplete combustion and the formation of fluorinated byproducts.
-
Scrubbing: The facility must have alkaline scrubbers to capture Hydrofluoric Acid (HF) generated during the breakdown of the fluorophenyl group.
References:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: Corrosivity (D002) and Toxicity.
-
European Commission. (2000).[1] Directive 2000/76/EC on the Incineration of Waste (Requires 1100°C for >1% halogenated waste).
-
Thermo Fisher Scientific. (2025).[1][2][5] Safety Data Sheet: 1-(4-Fluorophenyl)piperazine (Analogous Hazards).
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
